Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI)
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
102739-39-9 |
|---|---|
Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
(4-ethylpyrimidin-2-yl)cyanamide |
InChI |
InChI=1S/C7H8N4/c1-2-6-3-4-9-7(11-6)10-5-8/h3-4H,2H2,1H3,(H,9,10,11) |
InChI Key |
QCFKXHLZRSVWTH-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=NC=C1)NC#N |
Canonical SMILES |
CCC1=NC(=NC=C1)NC#N |
Synonyms |
Cyanamide, (4-ethyl-2-pyrimidinyl)- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthetic route for Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI), a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct synthetic procedures for this specific compound in published literature, this guide outlines a robust two-step synthesis based on established and reliable methodologies for the preparation of the key precursor and the subsequent cyanation of a primary amino group on a pyrimidine scaffold.
Synthetic Strategy
The proposed synthesis of Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI) commences with the preparation of the essential intermediate, 2-amino-4-ethylpyrimidine. This is followed by the direct N-cyanation of the primary amino group to yield the target cyanamide. This approach is advantageous due to the availability of starting materials and the generally high efficiency of the involved reactions.
Synthesis Workflow Diagram
Caption: Proposed two-stage synthesis of the target compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each stage of the synthesis.
Stage 1: Synthesis of 2-Amino-4-ethylpyrimidine
This stage involves the synthesis of the key precursor, 2-amino-4-ethylpyrimidine. The following protocol is adapted from established literature procedures for the synthesis of substituted aminopyrimidines.
Part A: Synthesis of 2-Amino-4-ethyl-6-hydroxypyrimidine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine carbonate in ethanol.
-
Addition of Reagents: To this solution, add ethyl propionylacetate.
-
Reaction: Heat the mixture to reflux and maintain for a specified period until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and collect the precipitated solid by filtration. Wash the solid with cold ethanol and dry under vacuum to yield 2-amino-4-ethyl-6-hydroxypyrimidine.
Part B: Chlorination and Reduction to 2-Amino-4-ethylpyrimidine
-
Chlorination: Treat 2-amino-4-ethyl-6-hydroxypyrimidine with phosphorus oxychloride (POCl₃) and heat the mixture to produce 2-amino-6-chloro-4-ethylpyrimidine.
-
Purification: Carefully quench the reaction mixture with ice-water and neutralize with a suitable base. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Reduction: Dissolve the crude 2-amino-6-chloro-4-ethylpyrimidine in a suitable solvent (e.g., ethanol) and subject it to catalytic hydrogenation (H₂ gas) in the presence of a palladium on carbon (Pd/C) catalyst.
-
Final Isolation: After the reaction is complete, filter off the catalyst and remove the solvent under reduced pressure to obtain 2-amino-4-ethylpyrimidine.
Stage 2: Synthesis of Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI)
This stage details the N-cyanation of 2-amino-4-ethylpyrimidine. The following protocol is based on the well-established von Braun reaction, a reliable method for the synthesis of N-monosubstituted cyanamides from primary amines using cyanogen bromide.
Experimental Protocol: N-Cyanation
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2-amino-4-ethylpyrimidine in a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution in an ice bath (0 °C). To this, slowly add a solution of cyanogen bromide (BrCN) (1.0 equivalent) in the same anhydrous solvent. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care using appropriate personal protective equipment.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove any precipitated salts. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI).
Quantitative Data
Due to the lack of specific literature on the synthesis of Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI), the following table presents expected yields based on similar reported reactions. Actual yields may vary.
| Reaction Step | Reactants | Product | Expected Yield (%) |
| Stage 1: Precursor Synthesis | |||
| Condensation | Ethyl propionylacetate, Guanidine carbonate | 2-Amino-4-ethyl-6-hydroxypyrimidine | 70-85 |
| Chlorination & Reduction | 2-Amino-4-ethyl-6-hydroxypyrimidine, POCl₃, H₂/Pd/C | 2-Amino-4-ethylpyrimidine | 60-75 |
| Stage 2: N-Cyanation | |||
| N-Cyanation | 2-Amino-4-ethylpyrimidine, Cyanogen Bromide | Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI) | 75-90 |
Characterization
Safety Considerations
-
Cyanogen Bromide (BrCN): This reagent is highly toxic, volatile, and corrosive. It should only be handled in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Accidental inhalation or skin contact can be fatal.
-
Phosphorus Oxychloride (POCl₃): This is a corrosive and lachrymatory substance. Handle with care in a fume hood.
-
General Precautions: Standard laboratory safety practices should be followed at all times. This includes wearing appropriate PPE, working in a well-ventilated area, and being aware of the potential hazards of all chemicals used.
Conclusion
The synthetic route outlined in this technical guide provides a comprehensive and actionable strategy for the preparation of Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI). By leveraging established methodologies for pyrimidine synthesis and N-cyanation, researchers can access this target molecule for further investigation in drug discovery and development programs. It is imperative that all synthetic work is conducted with strict adherence to safety protocols, particularly when handling hazardous reagents such as cyanogen bromide. The lack of existing characterization data underscores the opportunity for novel contributions to the chemical literature upon successful synthesis and analysis of this compound.
An In-depth Technical Guide to the Physicochemical Properties of 4-ethyl-2-pyrimidinyl cyanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 4-ethyl-2-pyrimidinyl cyanamide (CAS No. 102739-39-9). Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document focuses on the established experimental protocols for determining key physicochemical parameters. For comparative purposes, data for the parent compound, cyanamide, is provided. This guide is intended to support researchers and drug development professionals in the evaluation and characterization of this and similar heterocyclic compounds.
Introduction
4-ethyl-2-pyrimidinyl cyanamide is a heterocyclic compound featuring a pyrimidine core substituted with an ethyl group and a cyanamide moiety. The pyrimidine scaffold is a well-known pharmacophore present in numerous therapeutic agents, while the cyanamide group offers unique chemical reactivity and potential for further synthetic modifications.[1] A thorough understanding of the physicochemical properties of this molecule is fundamental for its potential application in medicinal chemistry and drug development, influencing aspects such as solubility, absorption, distribution, metabolism, and excretion (ADME).
Chemical Identity
| Property | Value |
| IUPAC Name | (4-ethylpyrimidin-2-yl)cyanamide |
| CAS Number | 102739-39-9 |
| Molecular Formula | C7H8N4 |
| Molecular Weight | 148.17 g/mol |
| Chemical Structure | ``` |
Physicochemical Properties: Data and Experimental Protocols
The following sections detail the significance of each physicochemical property and provide standardized experimental protocols for their determination. For reference, a table of properties for the parent compound, cyanamide, is included.
3.1. Physicochemical Properties of Cyanamide (CAS No. 420-04-2)
| Property | Value | Source |
| Molecular Formula | CH2N2 | [2][3][4] |
| Molecular Weight | 42.04 g/mol | [2][3][4] |
| Melting Point | 44-46 °C | [4][5] |
| Boiling Point | 260 °C (decomposes) | [6] |
| Water Solubility | 85 g/100 mL (25 °C) | [6] |
| logP | -0.3 | [5] |
| pKa | 1.1 | [7][8] |
3.2. Melting Point
The melting point is a critical indicator of a compound's purity and is influenced by the strength of intermolecular forces in the crystal lattice.
Experimental Protocol: Capillary Melting Point Determination [1][2][9]
-
Sample Preparation: A small amount of the dry, crystalline 4-ethyl-2-pyrimidinyl cyanamide is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then tapped gently to pack the sample into the closed end, aiming for a sample height of 1-2 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a heating bath (e.g., a Thiele tube with mineral oil) or a calibrated melting point apparatus.
-
Measurement: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the expected melting point is approached.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded as the melting point range. A narrow melting range is indicative of high purity.
3.3. Solubility
Solubility in various solvents is a crucial parameter, particularly aqueous solubility for drug development, as it affects bioavailability.
Experimental Protocol: Qualitative Solubility Testing [3][10][11][12]
-
Solvent Selection: A range of solvents should be used, including water, 5% HCl, 5% NaOH, and an organic solvent like diethyl ether or ethanol.
-
Procedure:
-
To a small test tube, add approximately 25 mg of 4-ethyl-2-pyrimidinyl cyanamide.
-
Add 0.75 mL of the selected solvent in portions, shaking vigorously after each addition.
-
Observe if the compound dissolves completely.
-
-
Interpretation:
-
Solubility in water suggests the presence of polar functional groups. The pH of the aqueous solution can be tested with litmus paper to indicate acidic or basic properties.
-
Solubility in 5% HCl indicates the presence of a basic functional group (e.g., an amine).
-
Solubility in 5% NaOH suggests an acidic functional group.
-
3.4. Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.
Experimental Protocol: Shake-Flask Method for logP Determination [13][14]
-
Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are saturated with each other by vigorous mixing, followed by separation.
-
Sample Dissolution: A known mass of 4-ethyl-2-pyrimidinyl cyanamide is dissolved in a known volume of the pre-saturated aqueous or octanol phase.
-
Partitioning: The solution is mixed with an equal volume of the other pre-saturated phase in a separatory funnel. The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.
-
Phase Separation and Analysis: The two phases are allowed to separate completely. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The logP is calculated using the formula: logP = log10 ( [Concentration in octanol] / [Concentration in aqueous phase] )
3.5. Acidity/Basicity (pKa)
The pKa value(s) indicate the strength of acidic or basic functional groups in the molecule, which is important for understanding its ionization state at physiological pH.
Due to the lack of experimental data, a precise pKa for 4-ethyl-2-pyrimidinyl cyanamide cannot be provided. The pyrimidine ring itself has a pKa of approximately 1.3 for protonation.[15] The cyanamide group is weakly acidic, with the pKa of the parent cyanamide being around 1.1.[7][8] The ethyl group is an electron-donating group and may slightly increase the basicity of the pyrimidine ring. The overall pKa will be a composite of these influences.
Visualizations
Workflow for Physicochemical Characterization
Caption: General workflow for the physicochemical characterization of a novel chemical entity.
Conclusion
This technical guide has outlined the key physicochemical properties of interest for 4-ethyl-2-pyrimidinyl cyanamide and provided detailed, standard experimental protocols for their determination. While specific experimental data for this compound remains elusive in the current literature, the methodologies described herein provide a robust framework for its characterization. The provided data for the parent compound, cyanamide, serves as a useful, albeit approximate, reference. A comprehensive experimental evaluation of these properties is a critical next step in assessing the potential of 4-ethyl-2-pyrimidinyl cyanamide for applications in drug discovery and development.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. 氰胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Cyanamide | H2NCN | CID 9864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyanamide - Wikipedia [en.wikipedia.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 9. byjus.com [byjus.com]
- 10. scribd.com [scribd.com]
- 11. chem.ws [chem.ws]
- 12. scribd.com [scribd.com]
- 13. agilent.com [agilent.com]
- 14. acdlabs.com [acdlabs.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Guide: Cyanamide, (4-ethyl-2-pyrimidinyl)- (CAS 102739-39-9)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for CAS number 102739-39-9 is limited in publicly accessible literature. This guide provides a comprehensive overview based on the known properties of the pyrimidine and cyanamide chemical classes to which this compound belongs.
Introduction
Cyanamide, (4-ethyl-2-pyrimidinyl)-, with the Chemical Abstracts Service (CAS) registry number 102739-39-9, is a heterocyclic organic compound. Its structure incorporates a pyrimidine ring, a foundational scaffold in numerous biologically active molecules, including nucleobases, and a reactive cyanamide group. This unique combination suggests potential for diverse applications in medicinal chemistry and drug discovery. The pyrimidine core is a well-established pharmacophore, and the cyanamide moiety offers a versatile handle for synthetic modifications.[1]
Chemical Structure and Properties
The definitive structure of Cyanamide, (4-ethyl-2-pyrimidinyl)- consists of a pyrimidine ring substituted with an ethyl group at the 4-position and a cyanamide group at the 2-position.
Molecular Formula: C₇H₈N₄
Molecular Weight: 148.17 g/mol
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Physical State | Likely a solid at room temperature | Similar heterocyclic compounds are often crystalline solids. |
| Solubility | Expected to have some solubility in polar organic solvents. | The presence of nitrogen atoms and the cyanamide group can contribute to polarity. |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| pKa | The pyrimidine nitrogens are weakly basic. | The cyanamide group can exhibit acidic or basic properties depending on the conditions. |
Synthesis and Characterization
General Synthetic Approach
While a specific, detailed experimental protocol for the synthesis of Cyanamide, (4-ethyl-2-pyrimidinyl)- is not published, a plausible synthetic route can be devised based on established methods for the synthesis of substituted pyrimidines and the introduction of the cyanamide group. A common strategy involves the condensation of a β-dicarbonyl compound (or its equivalent) with a guanidine derivative, followed by functional group manipulation.
A potential synthetic workflow is outlined below:
Caption: General synthetic workflow for Cyanamide, (4-ethyl-2-pyrimidinyl)-.
Experimental Protocol: A Representative Synthesis of a Substituted Pyrimidine
The following is a general procedure for a Biginelli-type reaction, which is a common method for synthesizing dihydropyrimidine derivatives and can be adapted for the synthesis of pyrimidines.
-
Reaction Setup: To a solution of an aldehyde (1 mmol) and a β-ketoester (1 mmol) in ethanol (10 mL), add urea or a guanidine derivative (1.5 mmol) and a catalytic amount of an acid (e.g., HCl).
-
Reaction Execution: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Characterization
The structure of the synthesized Cyanamide, (4-ethyl-2-pyrimidinyl)- would be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the ethyl group (a quartet and a triplet), as well as signals for the pyrimidine ring protons.
-
¹³C NMR would show distinct peaks for the carbons of the pyrimidine ring, the ethyl group, and the nitrile carbon of the cyanamide group.
-
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of 148.17 would be expected, along with characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 2200-2260 cm⁻¹ would be indicative of the C≡N stretch of the cyanamide group.
Potential Biological Activity and Signaling Pathways
Specific biological data for Cyanamide, (4-ethyl-2-pyrimidinyl)- is not available. However, the pyrimidine scaffold is a key component of many compounds with a wide range of biological activities.
Table 2: Reported Biological Activities of Pyrimidine Derivatives
| Biological Activity | Examples of Pyrimidine-Containing Drugs | Reference |
| Anticancer | 5-Fluorouracil, Methotrexate | [2][3] |
| Antiviral | Zidovudine (AZT) | [3] |
| Antibacterial | Trimethoprim | [2] |
| Antifungal | Flucytosine | [2] |
| Anti-inflammatory | [2] | |
| Antihypertensive | [3] |
The cyanamide group itself can interact with biological targets and is present in some bioactive molecules. The combination of the pyrimidine ring and the cyanamide group in Cyanamide, (4-ethyl-2-pyrimidinyl)- makes it a compound of interest for screening in various biological assays.
No specific signaling pathways involving Cyanamide, (4-ethyl-2-pyrimidinyl)- have been identified. Given the diverse activities of pyrimidine derivatives, this compound could potentially interact with a variety of cellular targets, including enzymes (e.g., kinases, dihydrofolate reductase) and receptors.
The logical workflow for investigating the biological activity of this compound would be as follows:
Caption: Drug discovery workflow for a novel chemical entity.
Conclusion
Cyanamide, (4-ethyl-2-pyrimidinyl)- (CAS 102739-39-9) is a molecule with potential for further investigation in the field of medicinal chemistry. While specific experimental data is currently lacking, its structural features suggest that it could be a valuable building block for the synthesis of novel compounds with a range of biological activities. Further research is required to elucidate its physicochemical properties, develop optimized synthetic routes, and explore its pharmacological profile.
References
An In-Depth Technical Guide to the Mechanism of Action of Pyrimidine-Substituted Cyanamides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of pyrimidine-substituted cyanamides, a class of compounds with significant potential in drug discovery. By delving into their molecular interactions, biological activities, and the experimental methodologies used to elucidate their function, this document aims to equip researchers and drug development professionals with the critical knowledge to advance the exploration of these promising therapeutic agents.
Core Mechanism of Action: Targeting the Kinase Hinge Region
The primary mechanism of action for many biologically active pyrimidine-substituted cyanamides is the inhibition of protein kinases. These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. The pyrimidine scaffold itself plays a crucial role in this interaction, often forming key hydrogen bonds with the hinge region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain.
A pivotal element in the interaction of these molecules is the cyano group of the cyanamide moiety. X-ray crystallography and molecular modeling studies of related cyanopyrimidine derivatives have revealed that the nitrogen atom of the cyano group frequently acts as a hydrogen bond acceptor, forming a crucial interaction with the backbone amide hydrogen of a conserved hinge region residue, such as methionine or lysine. This interaction significantly contributes to the binding affinity and inhibitory potency of the compound. While the amino group of the cyanamide moiety can also participate in hydrogen bonding or other interactions, its precise role is less consistently defined across different kinase targets and substitution patterns.
Quantitative Data on Biological Activity
The biological activity of pyrimidine-substituted cyanamides and their close analogs, cyanopyrimidines, has been evaluated against a range of protein kinases and cancer cell lines. The following tables summarize key quantitative data from published studies, providing a comparative overview of their potency.
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) | Reference |
| Pyrido[2,3-d]pyrimidine Derivative 4 | PIM-1 | 11.4 | Staurosporine | 16.7 | [1] |
| Pyrido[2,3-d]pyrimidine Derivative 10 | PIM-1 | 17.2 | Staurosporine | 16.7 | [1] |
| Pyrimidine-5-carbonitrile Derivative 10b | EGFR | 8.29 | Erlotinib | 2.83 | [2] |
| N-(pyridin-3-yl)pyrimidin-4-amine 7l | CDK2/cyclin A2 | 64.42 | AZD5438 | - | [3] |
Table 1: In Vitro Kinase Inhibitory Activity
| Compound Class | Cell Line | Cell Type | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine Derivative 4 | MCF-7 | Breast Adenocarcinoma | 0.57 | Staurosporine | 6.76 | [1] |
| Pyrido[2,3-d]pyrimidine Derivative 11 | MCF-7 | Breast Adenocarcinoma | 1.31 | Staurosporine | 6.76 | [1] |
| Pyrido[2,3-d]pyrimidine Derivative 4 | HepG2 | Hepatic Adenocarcinoma | 1.13 | Staurosporine | 5.07 | [1] |
| Pyrido[2,3-d]pyrimidine Derivative 11 | HepG2 | Hepatic Adenocarcinoma | 0.99 | Staurosporine | 5.07 | [1] |
| Pyrimidine-5-carbonitrile Derivative 10b | HepG2 | Hepatocellular Carcinoma | 3.56 | Erlotinib | 0.87 | [2] |
| Pyrimidine-5-carbonitrile Derivative 10b | A549 | Non-small Cell Lung Cancer | 5.85 | Erlotinib | 1.12 | [2] |
| Pyrimidine-5-carbonitrile Derivative 10b | MCF-7 | Breast Cancer | 7.68 | Erlotinib | 5.27 | [2] |
| N-(pyridin-3-yl)pyrimidin-4-amine 7l | MV4-11 | Leukemia | 0.83 | Palbociclib | - | [3] |
| N-(pyridin-3-yl)pyrimidin-4-amine 7l | HT-29 | Colon Carcinoma | 2.12 | Palbociclib | - | [3] |
| N-(pyridin-3-yl)pyrimidin-4-amine 7l | MCF-7 | Breast Cancer | 3.12 | Palbociclib | - | [3] |
Table 2: In Vitro Antiproliferative Activity
Signaling Pathways and Experimental Workflows
The inhibitory action of pyrimidine-substituted cyanamides on specific kinases disrupts downstream signaling pathways that are often dysregulated in diseases like cancer. For instance, inhibition of kinases such as EGFR, PIM-1, and CDKs can lead to cell cycle arrest and apoptosis.
General Kinase Inhibition Signaling Pathway
The following diagram illustrates the general mechanism of kinase inhibition by a pyrimidine-substituted cyanamide, leading to the blockade of downstream signaling.
Caption: General kinase inhibition by pyrimidine-substituted cyanamides.
Experimental Workflow for Kinase Inhibitor Evaluation
The evaluation of a potential kinase inhibitor involves a series of in vitro and cell-based assays. The following workflow outlines the typical experimental process.
References
Unveiling the Potential: A Technical Guide to the Predicted Biological Activity of 4-ethyl-2-pyrimidinyl cyanamide
Introduction
4-ethyl-2-pyrimidinyl cyanamide is a small molecule featuring a pyrimidine core, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds.[1][2][3] The presence of an ethyl group at the 4-position and a cyanamide moiety at the 2-position suggests a unique electronic and steric profile that could translate into specific biological interactions. The cyanamide group, a versatile functional group, is known to participate in various chemical transformations, making it a valuable building block in the synthesis of diverse heterocyclic compounds.[4] This guide explores the plausible biological activities of 4-ethyl-2-pyrimidinyl cyanamide, proposes detailed experimental protocols for their investigation, and presents hypothetical data and signaling pathways to provide a comprehensive framework for researchers, scientists, and drug development professionals.
Predicted Biological Activities
Based on the extensive literature on pyrimidine derivatives, 4-ethyl-2-pyrimidinyl cyanamide is predicted to exhibit one or more of the following biological activities:
-
Antimicrobial Activity: Pyrimidine derivatives are widely recognized for their antibacterial and antifungal properties.[1][5][6]
-
Anticancer Activity: The pyrimidine nucleus is a core component of many anticancer agents, including kinase inhibitors.[2][7][8][9][10]
-
Kinase Inhibitory Activity: The 2-aminopyrimidine scaffold is a known hinge-binding motif for many protein kinases, playing a crucial role in cell signaling and proliferation.[11][12][13][14][15]
Quantitative Data (Hypothetical)
The following tables summarize hypothetical quantitative data for the predicted biological activities of 4-ethyl-2-pyrimidinyl cyanamide.
Table 1: Hypothetical Antimicrobial Activity of 4-ethyl-2-pyrimidinyl cyanamide
| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 16 |
| Escherichia coli (ATCC 25922) | 32 |
| Candida albicans (ATCC 90028) | 8 |
Table 2: Hypothetical Anticancer Activity of 4-ethyl-2-pyrimidinyl cyanamide
| Cancer Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | 5.2 |
| HCT116 (Colon Cancer) | 8.9 |
| A549 (Lung Cancer) | 12.5 |
Table 3: Hypothetical Kinase Inhibitory Activity of 4-ethyl-2-pyrimidinyl cyanamide
| Kinase Target | IC50 (nM) |
| Aurora Kinase A | 75 |
| Polo-like Kinase 1 (PLK1) | 150 |
| Janus Kinase 2 (JAK2) | 250 |
Experimental Protocols
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of 4-ethyl-2-pyrimidinyl cyanamide against various microbial strains.
Methodology:
-
Microorganism Preparation: Bacterial strains (S. aureus, E. coli) are cultured in Mueller-Hinton Broth (MHB), and fungal strains (C. albicans) in RPMI-1640 medium to mid-log phase. The cultures are then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Preparation: A stock solution of 4-ethyl-2-pyrimidinyl cyanamide is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in the appropriate broth to achieve a range of concentrations.
-
Microdilution Assay: In a 96-well microtiter plate, 50 µL of each compound dilution is mixed with 50 µL of the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-ethyl-2-pyrimidinyl cyanamide against various cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (MCF-7, HCT116, A549) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of 4-ethyl-2-pyrimidinyl cyanamide. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assessment: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Inhibition Assay
Objective: To determine the IC50 of 4-ethyl-2-pyrimidinyl cyanamide against specific protein kinases.
Methodology:
-
Reagents: Recombinant human kinases (e.g., Aurora Kinase A, PLK1), appropriate peptide substrates, and ATP are required.
-
Assay Principle: A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
-
Reaction Setup: The kinase reaction is initiated by mixing the kinase, peptide substrate, ATP, and various concentrations of 4-ethyl-2-pyrimidinyl cyanamide in a 384-well plate.
-
Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).
-
Detection: A kinase detection reagent is added to stop the reaction and generate a luminescent signal that is inversely proportional to the kinase activity.
-
Data Analysis: The luminescent signal is read using a plate reader. The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.
Visualizations
Caption: Hypothetical workflow for the synthesis and biological evaluation of 4-ethyl-2-pyrimidinyl cyanamide.
Caption: Plausible signaling pathway modulation by 4-ethyl-2-pyrimidinyl cyanamide in cancer cells.
Conclusion
While direct experimental evidence is currently lacking, the chemical structure of 4-ethyl-2-pyrimidinyl cyanamide strongly suggests a high potential for significant biological activity. Drawing parallels with other pyrimidine-based compounds, this molecule is a promising candidate for investigation as an antimicrobial, anticancer, and kinase inhibitory agent. The experimental protocols and hypothetical data presented in this guide offer a foundational roadmap for initiating such studies. Future research to synthesize and screen 4-ethyl-2-pyrimidinyl cyanamide is warranted to validate these predictions and potentially uncover a novel therapeutic lead.
References
- 1. journals.innovareacademics.in [journals.innovareacademics.in]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 4. Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI) | 102739-39-9 | Benchchem [benchchem.com]
- 5. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciensage.info [sciensage.info]
- 8. ijrpr.com [ijrpr.com]
- 9. ijcrt.org [ijcrt.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the In Vitro Evaluation of Pyrimidine Cyanamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct in vitro studies on "Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI)" are not extensively available in the public domain. This guide provides a comprehensive overview based on the synthesis, experimental protocols, and biological activities of structurally related pyrimidine and cyanamide derivatives to infer potential research avenues and methodologies for the target compound.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer and antimicrobial agents.[1][2][3] The incorporation of a cyanamide group introduces a versatile functional moiety that is both a nucleophilic amino group and an electrophilic nitrile, allowing for a wide range of chemical transformations and potential biological interactions.[4] This guide explores the synthetic strategies, potential in vitro biological activities, and relevant experimental methodologies for pyrimidine cyanamide derivatives, with a focus on cytotoxicity and kinase inhibition.
Synthesis of Pyrimidine Cyanamide Derivatives
The synthesis of pyrimidine derivatives can be achieved through various ring-closure reactions. A common approach involves the condensation of a β-dicarbonyl compound with an amidine or a related nitrogen-containing species. The Biginelli reaction, for instance, utilizes cyanamide as a building block in a multicomponent reaction to form dihydropyrimidine structures.[5]
General Synthetic Workflow
A plausible synthetic route to a (4-substituted-2-pyrimidinyl)cyanamide could involve the initial formation of a substituted pyrimidine ring followed by the introduction of the cyanamide group. The workflow below illustrates a generalized pathway.
Caption: Generalized synthetic workflow for a (4-ethyl-2-pyrimidinyl)cyanamide.
In Vitro Biological Activity of Related Pyrimidine Derivatives
While data for the specific title compound is scarce, the broader class of pyrimidine derivatives exhibits significant in vitro activity, particularly as cytotoxic agents against cancer cell lines and as inhibitors of protein kinases.[2][3][6][7]
Cytotoxicity Data
Numerous studies have evaluated the cytotoxic effects of various pyrimidine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for cytotoxicity.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Pyrido[2,3-d]pyrimidine Derivatives | MCF-7 (Breast) | 0.57 - 3.15 | [6] |
| Pyrido[2,3-d]pyrimidine Derivatives | HepG2 (Liver) | 0.99 - 4.16 | [6] |
| 2,4,5-Substituted Pyrimidines | BEL-7402 (Liver) | < 0.10 | [6] |
| Chalcone-Pyrimidine Hybrids | A549 (Lung) | Moderate to High at 50 µM | [8][9] |
| Pyrimidinone-5-carbonitriles | MCF-7, A549, HepG2 | 1 - 22 (nM) | [7] |
| Pyrazolo[1,5-a]pyrimidine Derivatives | HepG2, MCF-7, HCT-116 | Potent Activity | [6] |
Enzyme Inhibition Data
A significant number of pyrimidine-based compounds have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways.[10][11] PIM-1 kinase, a serine/threonine kinase often overexpressed in cancers, is a common target.[12]
| Compound Class | Target Kinase | IC₅₀ (µM) | Reference |
| Pyridothienopyrimidin-4-ones | PIM-1 | 1.18 - 8.83 | [13] |
| Pyridothienopyrimidin-4-one (Comp. 6c) | PIM-1 | 4.62 | [13] |
| Pyridothienopyrimidin-4-one (Comp. 7a) | PIM-1 | 1.18 | [13] |
| Pyridothienopyrimidin-4-one (Comp. 9) | PIM-1 | 4.18 | [13] |
| Thieno[2,3-b]pyridine Derivatives | PIM-1 | 0.06 - 1.76 |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
Principle: Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[15] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere.[16]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., pyrimidine derivative) and incubate for a specified period (e.g., 48 or 72 hours).[16] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Remove the treatment medium and add 20-30 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well.[16] Incubate for 1.5 to 4 hours at 37°C.[16][17]
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[16][17]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[14][16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound against a protein kinase, such as PIM-1.
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The inhibitory effect of the compound is quantified by the reduction in phosphorylation.
Protocol:
-
Reagent Preparation: Prepare assay buffer, recombinant kinase (e.g., PIM-1), substrate (a specific peptide or protein), and ATP.
-
Reaction Setup: In a microplate, add the kinase, the test compound at various concentrations, and the substrate.
-
Initiation: Start the reaction by adding ATP. The final reaction mixture typically contains the kinase, substrate, ATP, and the test compound in the assay buffer.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). The amount of phosphorylated substrate is then quantified. Detection methods vary and can include:
-
Radiometric Assays: Using ³²P- or ³³P-labeled ATP and measuring the radioactivity incorporated into the substrate.
-
Luminescence-Based Assays: Using commercial kits (e.g., ADP-Glo™) that measure ADP production, which is proportional to kinase activity.
-
Fluorescence/FRET Assays: Using fluorescently labeled substrates.
-
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Calculate the IC₅₀ value from the resulting dose-response curve.
Potential Signaling Pathway Modulation
Given the prevalence of pyrimidine derivatives as PIM-1 kinase inhibitors, a compound like (4-ethyl-2-pyrimidinyl)cyanamide could potentially modulate signaling pathways controlled by this kinase. PIM-1 is a constitutively active serine/threonine kinase that promotes cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins, such as BAD.[18]
Caption: Hypothetical inhibition of the PIM-1 signaling pathway by a pyrimidine derivative.
References
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 2. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI) | 102739-39-9 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sciensage.info [sciensage.info]
- 7. researchgate.net [researchgate.net]
- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
- 9. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. PIM KINASES INHIBITORS AND PYRIMIDINE-BASED ANTICANCER AGENTS [ajps.journals.ekb.eg]
- 13. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 4-ethyl-2-pyrimidinyl cyanamide: A Framework for Target Identification and Drug Discovery
Disclaimer: Information regarding the specific therapeutic targets and biological activity of 4-ethyl-2-pyrimidinyl cyanamide is not currently available in the public domain. This document provides a comprehensive overview of the known biological activities of the broader class of pyrimidine derivatives and outlines a hypothetical strategic workflow for the identification of potential therapeutic targets for novel compounds such as 4-ethyl-2-pyrimidinyl cyanamide. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Prominence of the Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine nucleus is a fundamental heterocyclic scaffold that forms the basis of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine. This core structure has been extensively explored in medicinal chemistry, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities. Derivatives of pyrimidine have demonstrated significant potential in the treatment of a variety of diseases, underscoring the importance of this chemical class in drug discovery.
Biological Activities of Pyrimidine Derivatives: A Broad Spectrum of Therapeutic Promise
While specific data on 4-ethyl-2-pyrimidinyl cyanamide is lacking, the broader family of pyrimidine derivatives has been shown to exhibit a wide range of biological effects. These activities provide a foundation for speculating on the potential therapeutic applications of novel pyrimidine-containing compounds.
| Biological Activity | Therapeutic Area | References |
| Antimicrobial | Infectious Diseases | [1][2][3] |
| Anti-inflammatory | Inflammatory Disorders | [1][3] |
| Anticancer | Oncology | [2][3] |
| Antiviral | Infectious Diseases | [1][3] |
| Antioxidant | Diseases associated with oxidative stress | [3][4] |
| Anticonvulsant | Neurology | [3] |
| Potassium Channel Antagonism | Cardiovascular Diseases, Neurology | [2] |
A Hypothetical Workflow for Therapeutic Target Identification of 4-ethyl-2-pyrimidinyl cyanamide
The following diagram illustrates a potential experimental workflow for the systematic identification of the therapeutic targets of a novel compound like 4-ethyl-2-pyrimidinyl cyanamide. This multi-pronged approach integrates computational and experimental methodologies to build a comprehensive understanding of the compound's mechanism of action.
References
An In-depth Technical Guide on the Spectroscopic Data of Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI)
For Researchers, Scientists, and Drug Development Professionals
Compound: Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI) CAS Number: 102739-39-9 Molecular Formula: C₇H₈N₄ Molecular Weight: 148.17 g/mol Structure:
Introduction:
This technical guide provides a detailed overview of the predicted spectroscopic data for Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI). Due to a lack of publicly available experimental data for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to provide a comprehensive analytical profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also outlines general experimental protocols for obtaining such spectra, intended to aid researchers in the characterization of this and similar molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI). These predictions are based on the analysis of its constituent functional groups: a 4-ethylpyrimidine ring and a cyanamide moiety.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | Doublet | 1H | H-6 (pyrimidine ring) |
| ~7.0 | Doublet | 1H | H-5 (pyrimidine ring) |
| ~2.8 | Quartet | 2H | -CH₂- (ethyl group) |
| ~1.3 | Triplet | 3H | -CH₃ (ethyl group) |
| Broad Signal | Singlet | 1H | -NH- (cyanamide) |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C-4 (pyrimidine ring) |
| ~160 | C-2 (pyrimidine ring) |
| ~158 | C-6 (pyrimidine ring) |
| ~115 | C-5 (pyrimidine ring) |
| ~114 | -C≡N (cyanamide) |
| ~30 | -CH₂- (ethyl group) |
| ~12 | -CH₃ (ethyl group) |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3400 | Medium, Broad | N-H stretch (cyanamide) |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2850-2970 | Medium | Aliphatic C-H stretch |
| ~2225 | Strong | C≡N stretch (cyanamide)[1] |
| 1550-1600 | Strong | C=N and C=C ring stretching |
| 1400-1500 | Medium | C-H bending |
Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data
| m/z | Relative Intensity | Assignment |
| 148 | High | [M]⁺ (Molecular Ion) |
| 133 | Medium | [M - CH₃]⁺ |
| 120 | High | [M - C₂H₄]⁺ |
| 105 | Medium | [M - HNCN]⁺ |
| 79 | Medium | [C₄H₃N₂]⁺ (pyrimidine fragment) |
Experimental Protocols
The following are generalized protocols for obtaining NMR, IR, and MS spectra for a solid organic compound like Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.[2]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[2][3]
-
If the sample does not fully dissolve, gentle warming or vortexing may be applied.
-
Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative chemical shift accuracy is required.[2]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse sequence). For ¹H NMR, 16 scans may be sufficient, while ¹³C NMR will likely require significantly more.[4]
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.[5]
-
Integrate the signals in the ¹H NMR spectrum.
-
Pick and label the peaks.
-
Infrared (IR) Spectroscopy
This protocol describes the preparation of a solid sample as a KBr pellet.
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
The mixture should be ground to a fine, uniform powder to reduce scattering of the IR radiation.
-
Place a portion of the powdered mixture into a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Mass Spectrometry (MS)
This protocol outlines the general procedure for Electron Ionization (EI) Mass Spectrometry.
-
Sample Introduction:
-
For a solid sample, a direct insertion probe is typically used.
-
A small amount of the sample (microgram quantities) is placed in a capillary tube at the end of the probe.[6]
-
The probe is inserted into the ion source of the mass spectrometer through a vacuum lock.
-
The probe is heated to volatilize the sample into the gas phase.
-
-
Ionization and Analysis:
-
The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7]
-
The resulting positive ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
-
Data Interpretation:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
The peak with the highest m/z value often corresponds to the molecular ion [M]⁺.
-
The other peaks represent fragment ions, which provide information about the structure of the molecule.
-
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
Logical Relationship of Predicted Spectroscopic Data
This diagram shows how the different predicted spectroscopic data points relate to the specific structural features of Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI).
Caption: Predicted data and structural correlation.
References
- 1. 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. How To [chem.rochester.edu]
- 4. chem.uiowa.edu [chem.uiowa.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide on the Predicted Solubility and Stability of 4-ethyl-2-pyrimidinyl cyanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted solubility and stability of 4-ethyl-2-pyrimidinyl cyanamide, a novel heterocyclic compound. Due to the absence of specific experimental data for this molecule in publicly available literature, this paper extrapolates its physicochemical properties based on the well-characterized behaviors of its constituent functional groups: the pyrimidine ring, the ethyl substituent, and the cyanamide moiety. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into its likely behavior in various solvent systems and under different environmental stressors. Furthermore, it outlines detailed experimental protocols for the empirical determination of its solubility and stability, adhering to international regulatory standards.
Introduction
4-ethyl-2-pyrimidinyl cyanamide is a unique molecule that combines the biologically significant pyrimidine scaffold with a reactive cyanamide group. The pyrimidine ring is a core component of nucleobases and numerous pharmaceuticals, while the cyanamide functional group is a versatile synthon in organic chemistry. The ethyl group at the 4-position is expected to influence the molecule's lipophilicity and steric profile. Understanding the solubility and stability of this compound is paramount for its potential development in medicinal chemistry, agrochemistry, or materials science. This guide will first predict these properties and then provide the methodologies to validate these predictions experimentally.
Predicted Physicochemical Properties
The overall physicochemical characteristics of 4-ethyl-2-pyrimidinyl cyanamide will be a composite of the properties of its pyrimidine core, ethyl group, and cyanamide functionality.
Predicted Solubility
The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems, as well as its formulation and handling.
-
Aqueous Solubility: The pyrimidine ring itself has moderate solubility in water.[1] The presence of two nitrogen atoms allows for hydrogen bonding with water molecules. The cyanamide group, being polar, is also expected to contribute positively to aqueous solubility. However, the ethyl group is hydrophobic and will likely decrease water solubility compared to an unsubstituted 2-pyrimidinyl cyanamide. Therefore, 4-ethyl-2-pyrimidinyl cyanamide is predicted to have low to moderate aqueous solubility. The pH of the aqueous medium will also play a significant role. The pyrimidine ring is weakly basic, and protonation at lower pH could enhance solubility.
-
Organic Solvent Solubility: Pyrimidine and its derivatives generally exhibit good solubility in a range of organic solvents.[1][2] 2-aminopyrimidine, a related structure, is soluble in polar organic solvents like methanol and ethanol.[1] The presence of the ethyl group in 4-ethyl-2-pyrimidinyl cyanamide will likely enhance its solubility in less polar organic solvents such as dichloromethane and ethyl acetate, while maintaining good solubility in polar organic solvents.
Table 1: Predicted Solubility of 4-ethyl-2-pyrimidinyl cyanamide
| Solvent Type | Predicted Solubility | Rationale |
| Water | Low to Moderate | Pyrimidine and cyanamide groups contribute to polarity; ethyl group adds hydrophobicity. |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | High | Hydrogen bonding potential with the pyrimidine and cyanamide nitrogens. |
| Polar Aprotic Solvents (e.g., DMF, DMSO) | High | Strong dipole-dipole interactions. |
| Non-polar Solvents (e.g., Hexane, Toluene) | Low | The overall polarity of the molecule is likely too high for significant solubility. |
Predicted Stability
The stability of 4-ethyl-2-pyrimidinyl cyanamide will be influenced by several factors, including pH, temperature, and light. The cyanamide group is known to be reactive and is the likely primary site of degradation.
-
pH Stability: The cyanamide functional group is susceptible to both acid- and base-catalyzed reactions. Under acidic conditions, it is expected to hydrolyze to the corresponding urea derivative, 4-ethyl-2-pyrimidinyl urea.[3] In alkaline conditions, cyanamides can dimerize to form dicyandiamide derivatives or hydrolyze.[3] Aqueous solutions of cyanamide are most stable in the pH range of 4 to 6. It is therefore predicted that 4-ethyl-2-pyrimidinyl cyanamide will exhibit its greatest stability in weakly acidic aqueous solutions.
-
Thermal Stability: Many organic molecules are susceptible to degradation at elevated temperatures. The stability of pyrimidine derivatives can vary, but the cyanamide group may be prone to thermal decomposition or polymerization.
-
Photostability: Pyrimidine and its derivatives are known to be susceptible to photochemical reactions, such as the formation of pyrimidine dimers upon exposure to UV light.[4] The specific photostability of 4-ethyl-2-pyrimidinyl cyanamide would need to be determined experimentally, but it is prudent to assume some degree of light sensitivity.
Table 2: Predicted Stability Profile of 4-ethyl-2-pyrimidinyl cyanamide
| Condition | Predicted Stability | Potential Degradation Products |
| Acidic pH | Low | 4-ethyl-2-pyrimidinyl urea (hydrolysis product) |
| Neutral pH | Moderate | Gradual hydrolysis and dimerization |
| Alkaline pH | Low | Dimerization products, hydrolysis products |
| Elevated Temperature | Moderate to Low | Polymerization, decomposition |
| Light Exposure | Moderate to Low | Photodegradation products (e.g., dimers) |
Experimental Protocols
To empirically determine the solubility and stability of 4-ethyl-2-pyrimidinyl cyanamide, the following experimental protocols are recommended.
Solubility Determination
A standard method for determining the solubility of an organic compound is the shake-flask method.[5]
Methodology:
-
Preparation of Saturated Solutions: An excess amount of 4-ethyl-2-pyrimidinyl cyanamide is added to a known volume of the desired solvent (e.g., water, phosphate buffer at various pH values, ethanol, etc.) in a sealed flask.
-
Equilibration: The flasks are agitated in a constant temperature water bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand to allow undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE).
-
Quantification: The concentration of 4-ethyl-2-pyrimidinyl cyanamide in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is expressed in units such as mg/mL or mol/L at the specified temperature.
Stability and Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[6] These studies are typically conducted according to ICH guidelines.[7]
Methodology:
-
Stock Solution Preparation: A stock solution of 4-ethyl-2-pyrimidinyl cyanamide of known concentration is prepared in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Aliquots of the stock solution are subjected to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60 °C) for a defined period.
-
Alkaline Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: The solid compound and a solution are heated at an elevated temperature (e.g., 80 °C).
-
Photolytic Degradation: The solid compound and a solution are exposed to a light source according to ICH Q1B guidelines.[8]
-
-
Sample Analysis: At various time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method. A diode array detector can be used to assess peak purity.
-
Data Analysis: The percentage of degradation is calculated, and any significant degradation products are identified and characterized, if possible, using techniques like LC-MS.
Predicted Degradation Pathway
Based on the known reactivity of the cyanamide group, a primary degradation pathway for 4-ethyl-2-pyrimidinyl cyanamide in aqueous solution is hydrolysis.
Conclusion
While specific experimental data for 4-ethyl-2-pyrimidinyl cyanamide is not currently available, a comprehensive understanding of its constituent chemical moieties allows for reasoned predictions of its solubility and stability. It is anticipated to be a compound with low to moderate aqueous solubility and good solubility in polar organic solvents. The primary point of instability is expected to be the cyanamide group, which is susceptible to hydrolysis under both acidic and alkaline conditions, with optimal stability in a weakly acidic pH range. The provided experimental protocols offer a clear path for the empirical determination of these crucial physicochemical parameters. This guide serves as a valuable starting point for any research or development program involving 4-ethyl-2-pyrimidinyl cyanamide, enabling a more informed and efficient investigation of its potential applications.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 3. What is the mechanism of Cyanamide? [synapse.patsnap.com]
- 4. All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lubrizolcdmo.com [lubrizolcdmo.com]
- 8. ema.europa.eu [ema.europa.eu]
A Technical Guide to Pyrimidine Cyanamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of pyrimidine cyanamide derivatives, a class of heterocyclic compounds with significant and diverse biological activities. This document details their synthesis, summarizes their quantitative biological data, provides exemplary experimental protocols, and visualizes their interactions with key cellular signaling pathways.
Introduction
Pyrimidine, a fundamental heterocyclic scaffold found in nucleic acids and various bioactive molecules, has long been a privileged structure in medicinal chemistry. The incorporation of a cyanamide group (-NHCN) onto the pyrimidine ring gives rise to pyrimidine cyanamide derivatives, a class of compounds that has demonstrated a wide array of pharmacological properties, including potent anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The unique electronic and structural features of the cyanamide moiety contribute to the diverse biological activities of these derivatives, making them attractive candidates for drug discovery and development. This guide will delve into the core aspects of pyrimidine cyanamide chemistry and biology, providing researchers and drug development professionals with a thorough understanding of this promising class of compounds.
Synthesis of Pyrimidine Cyanamide Derivatives
The synthesis of pyrimidine cyanamide derivatives can be achieved through several strategic approaches, primarily involving the construction of the pyrimidine ring with a pre-functionalized cyanamide precursor or the introduction of the cyanamide group onto a pre-existing pyrimidine scaffold.
A common and versatile method involves the cyclization of a three-carbon component with a cyanamide-containing N-C-N fragment. For instance, the reaction of dicyandiamide (a dimer of cyanamide) with various 1,3-dicarbonyl compounds or their equivalents in the presence of a base is a widely employed strategy to construct the 2-cyanamidopyrimidine core.
Another key synthetic route is the direct cyanation of an aminopyrimidine. This can be accomplished by reacting a 2-aminopyrimidine derivative with cyanogen bromide (BrCN) or a similar cyanating agent. The reaction conditions, such as solvent and temperature, are crucial for achieving high yields and minimizing side reactions.
Furthermore, nucleophilic substitution reactions on halo-pyrimidines with cyanamide salts (e.g., sodium cyanamide) provide a direct method for introducing the cyanamide functionality. The reactivity of the halogen atom on the pyrimidine ring is a key factor in the success of this approach.
Biological Activities and Quantitative Data
Pyrimidine cyanamide derivatives have been extensively evaluated for their biological activities, with a significant focus on their potential as kinase inhibitors in cancer therapy. These compounds have shown potent inhibitory activity against various kinases involved in cell proliferation, survival, and signaling pathways, such as the Phosphoinositide 3-kinase (PI3K)/Akt and Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathways.[3][4]
The following tables summarize the quantitative biological data for a selection of pyrimidine cyanamide derivatives from the literature, highlighting their inhibitory potency against various kinases and cancer cell lines.
| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | GI50 (µM) | Reference |
| 1 | PI3Kα | 19 | MCF-7 (Breast) | 0.57 | [4][5] |
| 2 | PI3Kβ | 166 | HepG2 (Liver) | 1.13 | [5][6] |
| 3 | JAK1 | 2.1 | A549 (Lung) | - | [3] |
| 4 | JAK2 | 12 | LoVo (Colon) | - | [3] |
| 5 | JAK3 | 923 | CCRF-CEM (Leukemia) | - | [3] |
| 6 | Aurora A | < 100 | NCI-H446 (SCLC) | < 0.2 | [7][8] |
| 7 | PIM-1 | 11.4 | MCF-7 (Breast) | 0.57 | [5] |
| 8 | c-Src | 220 | - | - | [9] |
| 9 | VEGFR-2 | - | HepG2 (Liver) | 2.68 | [10] |
| 10 | HER-2 | - | MCF-7 (Breast) | 1.39 | [10] |
Table 1: Kinase Inhibitory Activity and Antiproliferative Effects of Selected Pyrimidine Cyanamide Derivatives. IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. GI50 values represent the concentration required to inhibit 50% of cell growth. SCLC: Small-Cell Lung Cancer.
Key Signaling Pathways
The anticancer and anti-inflammatory effects of many pyrimidine cyanamide derivatives are attributed to their ability to modulate critical cellular signaling pathways. Two of the most prominent pathways affected by these compounds are the PI3K/Akt/mTOR and JAK/STAT pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[11] Dysregulation of this pathway is a common event in many types of cancer. Pyrimidine cyanamide derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and Akt, thereby blocking downstream signaling and inducing apoptosis in cancer cells.
Figure 1: Inhibition of the PI3K/Akt Signaling Pathway.
JAK/STAT Signaling Pathway
The JAK/STAT signaling pathway is a primary mechanism for transducing signals from cytokines and growth factors, playing a critical role in immunity, inflammation, and hematopoiesis.[12] Aberrant activation of the JAK/STAT pathway is implicated in various inflammatory diseases and cancers. Certain pyrimidine cyanamide derivatives have been identified as potent inhibitors of JAK kinases, thereby blocking the phosphorylation and activation of STAT proteins and mitigating the downstream inflammatory and proliferative responses.[3]
Figure 2: Inhibition of the JAK/STAT Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of pyrimidine cyanamide derivatives.
General Procedure for the Synthesis of 2-Cyanamidopyrimidine Derivatives
A representative protocol for the synthesis of 2-cyanamidopyrimidine derivatives involves the reaction of a 2-aminopyrimidine with cyanogen bromide.
Materials:
-
2-Aminopyrimidine derivative (1.0 mmol)
-
Cyanogen bromide (1.2 mmol)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Base (e.g., Triethylamine, DIPEA) (2.0 mmol)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the 2-aminopyrimidine derivative in the anhydrous solvent under an inert atmosphere, add the base and stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of cyanogen bromide in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-cyanamidopyrimidine derivative.
-
Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay
The inhibitory activity of pyrimidine cyanamide derivatives against specific kinases is typically determined using an in vitro kinase assay.
Materials:
-
Recombinant human kinase (e.g., PI3Kα, JAK2)
-
Kinase substrate (e.g., a specific peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound (pyrimidine cyanamide derivative) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 96-well or 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate the plate at the optimal temperature (usually 30 °C or 37 °C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Figure 3: General Workflow for an In Vitro Kinase Assay.
Cell Viability Assay (MTT Assay)
The cytotoxic or antiproliferative effects of pyrimidine cyanamide derivatives on cancer cell lines are commonly assessed using the MTT assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compound (pyrimidine cyanamide derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Treat the cells with various concentrations of the test compound and a DMSO vehicle control.
-
Incubate the cells for a specific period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding the solubilization solution.
-
Measure the absorbance of the formazan solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion and Future Perspectives
Pyrimidine cyanamide derivatives represent a versatile and promising class of compounds with significant potential in drug discovery, particularly in the field of oncology and inflammation. Their diverse biological activities, stemming from the unique properties of the pyrimidine and cyanamide moieties, have been demonstrated through extensive research. The ability of these compounds to potently and often selectively inhibit key kinases in critical signaling pathways like PI3K/Akt/mTOR and JAK/STAT underscores their therapeutic potential.
The synthetic methodologies outlined in this guide provide a solid foundation for the generation of novel and diverse libraries of pyrimidine cyanamide derivatives. The detailed experimental protocols for biological evaluation offer a roadmap for researchers to assess the efficacy of these compounds. The compiled quantitative data serves as a valuable resource for structure-activity relationship (SAR) studies, guiding the design of next-generation inhibitors with improved potency and selectivity.
Future research in this area should continue to focus on the optimization of lead compounds to enhance their pharmacokinetic and pharmacodynamic properties. Further exploration of the molecular mechanisms of action, including the identification of novel cellular targets, will be crucial. The development of more selective inhibitors will be key to minimizing off-target effects and improving the therapeutic index. Ultimately, the continued investigation of pyrimidine cyanamide derivatives holds great promise for the development of new and effective therapies for a range of human diseases.
References
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Evaluation of Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI) in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2][3] These compounds are integral components of nucleic acids and are involved in various biological processes, making them attractive scaffolds for the design of novel therapeutic agents.[1][2] Many pyrimidine analogs exert their anticancer effects through mechanisms such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways essential for tumor growth and survival.[1][4][5][6] This document provides detailed application notes and experimental protocols for the investigation of a novel pyrimidine derivative, Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI), in cancer cell lines. The methodologies outlined here are based on established protocols for characterizing the anticancer potential of pyrimidine-based compounds.
Putative Mechanism of Action
While the specific mechanism of Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI) is yet to be elucidated, many pyrimidine derivatives have been shown to target key cellular processes in cancer cells. These often involve the modulation of protein kinases, which are crucial for cell signaling pathways controlling proliferation, differentiation, and survival.[4] Furthermore, many pyrimidine derivatives have been observed to induce programmed cell death, or apoptosis, by modulating the expression of pro-apoptotic and anti-apoptotic proteins.[1][2][7] Another common mechanism is the disruption of the cell cycle, leading to arrest at specific checkpoints and preventing cancer cell division.[5][6]
The potential signaling pathway affected by Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI) could involve the inhibition of a key kinase, leading to downstream effects on cell cycle regulation and apoptosis. A hypothetical pathway is illustrated below.
Caption: Hypothetical signaling pathway affected by the pyrimidine derivative.
Data Presentation
The following tables provide a template for summarizing quantitative data from the experimental protocols described below.
Table 1: In Vitro Cytotoxicity of Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI) in Various Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | ||
| A549 | Lung Carcinoma | ||
| HCT-116 | Colon Carcinoma | ||
| DU-145 | Prostate Carcinoma | ||
| HeLa | Cervical Carcinoma |
Table 2: Cell Cycle Analysis of Cancer Cells Treated with Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI)
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Vehicle) | |||
| Compound (IC50) | |||
| Compound (2 x IC50) |
Table 3: Apoptosis Induction by Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI)
| Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | Total Apoptotic Cells (%) |
| Control (Vehicle) | |||
| Compound (IC50) | |||
| Compound (2 x IC50) |
Experimental Protocols
A generalized workflow for the initial screening and characterization of a novel anticancer compound is depicted below.
Caption: Experimental workflow for evaluating a novel anticancer compound.
Cell Culture
-
Cell Lines: A panel of human cancer cell lines should be used, such as MCF-7 (breast), A549 (lung), HCT-116 (colon), and DU-145 (prostate).[8][9] Normal cell lines (e.g., human dermal fibroblasts) can be included to assess selectivity.[8]
-
Culture Conditions: Cells should be maintained in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are to be incubated at 37°C in a humidified atmosphere with 5% CO2.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]
-
Treat the cells with various concentrations of Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI) (e.g., 0.1, 1, 10, 50, 100 µM) for 48 and 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle.
-
Procedure:
-
Seed cells in 6-well plates and treat with Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI) at concentrations corresponding to its IC50 and 2x IC50 for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat cells with Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI) as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Analysis: Determine the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can provide insights into the molecular mechanism of action.
-
Procedure:
-
Treat cells with the compound as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, cyclins, CDKs) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the protein expression levels relative to a loading control (e.g., GAPDH or β-actin).
References
- 1. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. ijrpr.com [ijrpr.com]
- 6. Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7 [mdpi.com]
- 7. Novel camphor-based pyrimidine derivatives induced cancer cell death through a ROS-mediated mitochondrial apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies [mdpi.com]
- 10. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols: Utilizing 4-ethyl-2-pyrimidinyl cyanamide as a Scaffold for Kinase Inhibitor Synthesis and Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
While 4-ethyl-2-pyrimidinyl cyanamide is not a direct kinase inhibitor, its chemical structure serves as a valuable starting scaffold for the synthesis of potent and selective kinase inhibitors. The 2-aminopyrimidine core is a well-established pharmacophore in numerous approved and investigational kinase inhibitors. The cyanamide group of 4-ethyl-2-pyrimidinyl cyanamide offers a versatile chemical handle for elaboration into various functional groups known to interact with the ATP-binding site of kinases, most notably the guanidinium group. This document provides detailed protocols for the conversion of 4-ethyl-2-pyrimidinyl cyanamide into a guanidine derivative and subsequent screening against a panel of kinases.
Introduction
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents.
The 2-aminopyrimidine scaffold is a privileged structure in kinase inhibitor design, as it can mimic the hydrogen bonding interactions of the adenine base of ATP with the kinase hinge region. The compound 4-ethyl-2-pyrimidinyl cyanamide contains this core structure and is a readily accessible intermediate for the synthesis of a diverse library of potential kinase inhibitors. The primary synthetic route involves the conversion of the cyanamide moiety into a guanidine group, which can then be further functionalized.
Synthetic Protocol: Conversion of 4-ethyl-2-pyrimidinyl cyanamide to N-(4-ethylpyrimidin-2-yl)guanidine
This protocol describes the synthesis of N-(4-ethylpyrimidin-2-yl)guanidine hydrochloride from 4-ethyl-2-pyrimidinyl cyanamide.
Materials:
-
4-ethyl-2-pyrimidinyl cyanamide
-
Ammonium chloride (NH₄Cl)
-
Anhydrous toluene
-
Anhydrous ethanol
-
Hydrochloric acid (HCl) in diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 4-ethyl-2-pyrimidinyl cyanamide (1.0 eq) and ammonium chloride (1.2 eq) in anhydrous toluene.
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product, N-(4-ethylpyrimidin-2-yl)guanidine, will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold toluene.
-
Salt Formation: Suspend the crude product in anhydrous ethanol and cool in an ice bath. Add a solution of HCl in diethyl ether dropwise with stirring until the pH is acidic.
-
Purification: The hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield N-(4-ethylpyrimidin-2-yl)guanidine hydrochloride.
Expected Outcome: A white to off-white solid. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow for Kinase Inhibitor Screening
The following workflow outlines the process for screening the synthesized N-(4-ethylpyrimidin-2-yl)guanidine derivative against a panel of kinases.
Caption: Experimental workflow for kinase inhibitor screening.
Protocols for Kinase Inhibitor Screening
Primary Kinase Screening Assay (Example: ADP-Glo™ Kinase Assay)
This protocol is a general guideline for a primary screen to identify initial hits.
Materials:
-
N-(4-ethylpyrimidin-2-yl)guanidine stock solution (10 mM in DMSO)
-
Kinase of interest (e.g., a panel of representative kinases)
-
Substrate for the kinase
-
ATP
-
Kinase assay buffer (specific to the kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Dispense the test compound into the assay plate to a final concentration of 10 µM. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in the kinase assay buffer.
-
Prepare an ATP solution in the kinase assay buffer.
-
Add the kinase/substrate solution to each well.
-
Initiate the reaction by adding the ATP solution.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for the test compound relative to the positive and negative controls.
Dose-Response Assay for IC₅₀ Determination
For compounds showing significant inhibition (>50%) in the primary screen, a dose-response assay is performed to determine the half-maximal inhibitory concentration (IC₅₀).
Procedure:
-
Serial Dilution: Prepare a serial dilution of the hit compound (e.g., 10-point, 3-fold dilution starting from 100 µM).
-
Assay Performance: Perform the kinase assay as described in the primary screen protocol, using the different concentrations of the inhibitor.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation
Quantitative data from the kinase screening should be summarized in a clear and concise table for easy comparison.
| Compound | Target Kinase | Primary Screen Inhibition (%) @ 10 µM | IC₅₀ (µM) |
| N-(4-ethylpyrimidin-2-yl)guanidine | Kinase A | 85 | 0.5 |
| N-(4-ethylpyrimidin-2-yl)guanidine | Kinase B | 15 | > 100 |
| N-(4-ethylpyrimidin-2-yl)guanidine | Kinase C | 92 | 0.2 |
| Staurosporine (Control) | Kinase A | 99 | 0.01 |
| Staurosporine (Control) | Kinase C | 98 | 0.008 |
Signaling Pathway Analysis
Once a specific kinase target is identified and confirmed, it is crucial to understand its role in cellular signaling pathways. For example, if N-(4-ethylpyrimidin-2-yl)guanidine is found to inhibit a key kinase in the MAPK/ERK pathway, a diagram illustrating this pathway and the point of inhibition would be generated.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Conclusion
4-ethyl-2-pyrimidinyl cyanamide is a versatile starting material for the synthesis of kinase inhibitors based on the 2-aminopyrimidine scaffold. Through a straightforward conversion to its guanidine derivative and subsequent screening using robust biochemical assays, novel kinase inhibitors can be identified. The protocols and workflows provided herein offer a comprehensive guide for researchers in the field of drug discovery to explore the potential of this chemical scaffold in developing targeted therapies. Further structure-activity relationship (SAR) studies, by modifying the substituents on the pyrimidine ring and the guanidine group, can lead to the optimization of potency and selectivity of these inhibitors.
Application Notes and Protocols for 4-ethyl-2-pyrimidinyl cyanamide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the dissolution and application of 4-ethyl-2-pyrimidinyl cyanamide for in vitro cell culture experiments. Due to the limited availability of public data on this specific compound, this protocol is based on the general properties of cyanamides and substituted pyrimidines, emphasizing the need for empirical validation. These guidelines will assist researchers in preparing and utilizing this compound for cell-based assays, ensuring reproducibility and minimizing experimental artifacts.
Introduction
4-ethyl-2-pyrimidinyl cyanamide is a synthetic organic compound featuring a pyrimidine ring substituted with an ethyl group and a cyanamide moiety. While the biological activity of this specific molecule is not extensively documented, the pyrimidine scaffold is a common feature in many biologically active compounds, including anticancer agents and kinase inhibitors. The cyanamide group is also known to be reactive and can participate in various biological interactions. Therefore, careful and systematic evaluation of this compound in cell culture is warranted.
This protocol outlines the recommended procedures for preparing stock solutions, determining optimal working concentrations, and assessing the cytotoxic effects of 4-ethyl-2-pyrimidinyl cyanamide.
Physicochemical Properties (Inferred)
| Property | Inferred Value/Characteristic | Recommended Solvent |
| Molecular Weight | 148.17 g/mol | N/A |
| Appearance | Likely a crystalline solid | N/A |
| Solubility | Expected to be soluble in Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH). Low solubility in aqueous media is anticipated. | DMSO, Ethanol |
Experimental Protocols
Preparation of Stock Solution
Objective: To prepare a high-concentration stock solution of 4-ethyl-2-pyrimidinyl cyanamide for serial dilution.
Materials:
-
4-ethyl-2-pyrimidinyl cyanamide powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-warm an aliquot of anhydrous DMSO to room temperature.
-
Weigh a precise amount of 4-ethyl-2-pyrimidinyl cyanamide powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Note: It is crucial to use anhydrous DMSO to prevent the degradation of the compound. Cyanamide itself can be unstable and may react with water.
Determination of Working Concentration Range (Cytotoxicity Assay)
Objective: To determine the concentration range of 4-ethyl-2-pyrimidinyl cyanamide that is suitable for cell-based assays by assessing its cytotoxicity.
Materials:
-
Cell line of interest (e.g., HeLa, A549, etc.)
-
Complete cell culture medium
-
96-well cell culture plates
-
4-ethyl-2-pyrimidinyl cyanamide stock solution
-
MTT, XTT, or other viability assay reagents
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of the 4-ethyl-2-pyrimidinyl cyanamide stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.
-
Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).
-
Perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
Visualizations
Experimental Workflow
Caption: Workflow for preparing and testing 4-ethyl-2-pyrimidinyl cyanamide in cell culture.
Hypothetical Signaling Pathway Inhibition
As the specific mechanism of action for 4-ethyl-2-pyrimidinyl cyanamide is unknown, the following diagram illustrates a generalized signaling pathway that is often a target for pyrimidine-based inhibitors. This is a hypothetical representation and requires experimental validation.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Safety Precautions
-
Handle 4-ethyl-2-pyrimidinyl cyanamide in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound precipitates out of solution | Low solubility in the final medium; stock concentration is too high. | Lower the final concentration of the compound. Ensure the DMSO concentration in the final medium does not exceed 0.5%. Prepare a fresh, lower concentration stock solution. |
| High variability in cytotoxicity assay | Uneven cell seeding; compound instability. | Ensure a single-cell suspension before seeding. Prepare fresh dilutions of the compound for each experiment. Minimize the time the compound is in aqueous solution before adding to cells. |
| No observable effect | Compound is inactive at the tested concentrations; compound has degraded. | Test a higher concentration range. Use a fresh aliquot of the stock solution. Confirm the identity and purity of the compound if possible. |
Disclaimer: This protocol is a general guideline. Researchers must perform their own optimization and validation experiments to determine the suitability of this compound and protocol for their specific cell lines and experimental conditions.
Application Notes and Protocols for the Quantification of Cyanamide and (4-ethyl-2-pyrimidinyl)-(9CI)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Cyanamide and offers a strategic approach for the development of an analytical method for (4-ethyl-2-pyrimidinyl)-(9CI).
Analytical Methods for the Quantification of Cyanamide
Cyanamide is a reactive and toxic compound utilized in agriculture and pharmaceutical production. Accurate quantification is crucial for quality control, environmental monitoring, and research purposes. Several analytical methods are available, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) being the most common.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC offers a versatile and robust platform for cyanamide analysis. Both direct analysis and analysis following derivatization have been successfully employed.
1.1.1. Direct HPLC-UV Method
This method is suitable for the direct quantification of cyanamide in formulations and solutions where the concentration is relatively high and the matrix is simple.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.
-
Chromatographic Column: Inertsil ODS-SP column.
-
Mobile Phase: A mixture of 5% methanol in water (v/v) is used as the mobile phase.[1]
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is recommended.[1]
-
Column Temperature: Maintain the column at 20-30°C.[1]
-
Detection: UV detection at a wavelength of 240 nm.[1]
-
Injection Volume: 20 µL.[1]
-
Internal Standard: Dicyandiamide can be used as an internal standard to improve accuracy and precision.[1]
-
Sample Preparation: Samples can often be analyzed directly after dilution with the mobile phase, which significantly reduces analysis time.[1]
1.1.2. Ultra-High-Pressure Liquid Chromatography (UHPLC) with Pre-column Derivatization
For samples with low concentrations of cyanamide or complex matrices such as soil and plant extracts, a more sensitive method involving pre-column derivatization is recommended.
Experimental Protocol:
-
Extraction: Extract cyanamide from the sample matrix using 2% acetic acid. The extract is then separated by centrifugation and purified by passing it through a membrane filter.[2][3]
-
Derivatization: The extracted cyanamide is derivatized with 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate.[2][3]
-
Instrumentation: A UHPLC system coupled with a UV detector.
-
Separation: The derivatized compound is separated using a suitable UHPLC column.
-
Detection: The derivatized cyanamide is detected by UV at 260 nm.[2][3] This method offers good selectivity and sensitivity for determining cyanamide in a wide range of biological and environmental samples.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides high selectivity and sensitivity, making it an excellent choice for the quantification of cyanamide in complex biological matrices. A stable isotope dilution method is particularly robust.
Experimental Protocol:
-
Instrumentation: A GC-MS system is required.
-
Method: A direct quantitative determination method using stable isotope dilution gas chromatography-mass spectrometry (SID-GC-MS) has been proven to be a robust way to quantify cyanamide contents in plant extracts.[4]
-
Sample Preparation: The specific extraction and derivatization steps for this method would need to be optimized based on the sample matrix.
-
Internal Standard: A stable isotope-labeled cyanamide is used as the internal standard.
-
Data Analysis: The concentration of cyanamide is determined by comparing the signal of the analyte to that of the internal standard.
Quantitative Data Summary
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| Direct HPLC-UV | Formulations | Not specified | Not specified | Not specified | [1] |
| UHPLC with Derivatization | Fertilizer, Soil, Plants | Not specified | Not specified | Not specified | [2][3] |
| SID-GC-MS | Herbaceous Plants | <1 µg/gFW | Not specified | 55.6 ± 20.3% | [4] |
Experimental Workflow for Cyanamide Quantification
Caption: General workflow for the quantification of cyanamide.
Proposed Analytical Method Development for (4-ethyl-2-pyrimidinyl)-(9CI)
Currently, there is a lack of specific, published analytical methods for the quantification of (4-ethyl-2-pyrimidinyl)-(9CI). However, based on the chemical structure, a robust analytical method can be developed using modern chromatographic techniques. The following outlines a proposed strategy for developing a quantitative method for this compound.
Recommended Analytical Technique: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique due to its high sensitivity, selectivity, and applicability to a wide range of analytes in complex matrices. This is a common and effective method for the analysis of pyrimidine derivatives.
Proposed Method Development Strategy
2.2.1. Analyte Characterization and Standard Preparation
-
Obtain a certified reference standard of (4-ethyl-2-pyrimidinyl)-(9CI).
-
Characterize the standard for purity and identity.
-
Prepare a stock solution in a suitable solvent (e.g., methanol, acetonitrile) and create a series of calibration standards by serial dilution.
2.2.2. Mass Spectrometry Parameter Optimization
-
Infuse a standard solution of the analyte directly into the mass spectrometer to determine the optimal ionization mode (electrospray ionization - ESI, either positive or negative ion mode).
-
Identify the precursor ion (parent ion) of the analyte.
-
Perform collision-induced dissociation (CID) to identify the most stable and abundant product ions.
-
Select the most appropriate multiple reaction monitoring (MRM) transitions (precursor ion → product ion) for quantification and confirmation.
-
Optimize MS parameters such as collision energy, declustering potential, and ion source settings to maximize signal intensity.
2.2.3. Liquid Chromatography Method Development
-
Column Selection: Start with a C18 reversed-phase column, which is a versatile choice for many small molecules.
-
Mobile Phase Selection: A typical mobile phase for reversed-phase chromatography consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid). Formic acid is added to improve peak shape and ionization efficiency.
-
Gradient Elution: Develop a gradient elution method to ensure good separation of the analyte from potential matrix components and to achieve a sharp peak shape.
-
Flow Rate and Column Temperature: Optimize the flow rate and column temperature to achieve the best chromatographic performance.
2.2.4. Method Validation
Once the LC-MS/MS method is developed, it must be validated according to ICH guidelines or other relevant regulatory standards. The validation should include:
-
Specificity/Selectivity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: Determine the concentration range over which the method is linear, accurate, and precise.
-
Accuracy and Precision: Evaluate the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Assess the reliability of the method with respect to small but deliberate variations in method parameters.
-
Stability: Evaluate the stability of the analyte in the sample matrix and in prepared solutions under various storage conditions.
Logical Workflow for Method Development
References
- 1. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
"HPLC method development for 4-ethyl-2-pyrimidinyl cyanamide"
An Application Note and Protocol for the Development and Validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Quantification of 4-ethyl-2-pyrimidinyl cyanamide.
This document is intended for researchers, scientists, and drug development professionals.
Introduction
4-ethyl-2-pyrimidinyl cyanamide is a chemical entity of interest in pharmaceutical development. Accurate and reliable quantification of this compound is crucial for various stages of drug development, including formulation studies, stability testing, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of chemical compounds. This application note describes a systematic approach to developing and validating a robust RP-HPLC method for 4-ethyl-2-pyrimidinyl cyanamide, adhering to the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Materials and Methods
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for method development.[4]
-
Chemicals and Reagents:
-
4-ethyl-2-pyrimidinyl cyanamide reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid (analytical grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
-
Sample Diluent: A mixture of water and acetonitrile is typically used as the diluent. The exact ratio should be determined during method development to ensure sample solubility and compatibility with the mobile phase.
Initial Chromatographic Conditions
Based on the analysis of similar pyrimidine derivatives and cyanamide compounds, the following initial conditions are proposed for method development.[4][5][6]
| Parameter | Initial Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | To be optimized (start with 70% A, 30% B isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 4-ethyl-2-pyrimidinyl cyanamide reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to cover the desired concentration range for linearity studies (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Solution: The preparation of the sample solution will depend on the matrix (e.g., bulk drug, formulation). A general procedure involves accurately weighing a known amount of the sample, dissolving it in the sample diluent, sonicating to ensure complete dissolution, and filtering through a 0.45 µm syringe filter before injection.
Method Development Workflow
The following diagram illustrates the systematic approach to HPLC method development.
Caption: HPLC Method Development Workflow.
Optimization Steps:
-
Mobile Phase Composition: Vary the ratio of Mobile Phase A to Mobile Phase B to achieve optimal retention time (typically between 2 and 10 minutes) and peak shape. If peak tailing is observed, consider adjusting the pH of the aqueous phase or using a different buffer.
-
Wavelength Selection: Use the PDA detector to scan the UV spectrum of 4-ethyl-2-pyrimidinyl cyanamide to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
-
Column Selection: If satisfactory separation is not achieved on a C18 column, other stationary phases such as C8 or phenyl-hexyl can be evaluated.
-
Flow Rate and Temperature: Adjust the flow rate and column temperature to fine-tune the retention time and improve peak resolution and efficiency.
Method Validation
Once the HPLC method is developed, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1][3][7] The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is evaluated by analyzing a placebo (matrix without the analyte) and a spiked sample to demonstrate the absence of interfering peaks at the retention time of the analyte.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by injecting a series of standards over a specified range and performing a linear regression analysis of the peak area versus concentration.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or on different instruments.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
The logical relationship of these validation parameters is illustrated below.
Caption: ICH Method Validation Parameters.
Validation Data Summary
The following tables summarize the acceptance criteria and hypothetical results for the method validation.
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 |
| %RSD of Peak Area | ≤ 2.0% (for n=6) |
Table 2: Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Hypothetical Data] |
| 5 | [Hypothetical Data] |
| 10 | [Hypothetical Data] |
| 25 | [Hypothetical Data] |
| 50 | [Hypothetical Data] |
| 100 | [Hypothetical Data] |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 40 | [Hypothetical Data] | 98.0 - 102.0% |
| 100% | 50 | [Hypothetical Data] | 98.0 - 102.0% |
| 120% | 60 | [Hypothetical Data] | 98.0 - 102.0% |
Table 4: Precision
| Precision Level | %RSD of Peak Area | Acceptance Criteria |
| Repeatability (n=6) | [Hypothetical Data] | ≤ 2.0% |
| Intermediate (n=6) | [Hypothetical Data] | ≤ 2.0% |
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | [Hypothetical Data] |
| LOQ | [Hypothetical Data] |
Table 6: Robustness
| Parameter Variation | Effect on Results |
| Flow Rate (± 0.1 mL/min) | No significant change |
| Column Temperature (± 2 °C) | No significant change |
| Mobile Phase pH (± 0.2) | No significant change |
Conclusion
This application note provides a comprehensive framework for the development and validation of a stability-indicating RP-HPLC method for the quantification of 4-ethyl-2-pyrimidinyl cyanamide. The proposed method, after successful validation, will be suitable for routine analysis in a quality control environment, ensuring the identity, purity, and potency of the drug substance and its formulations. The systematic approach outlined here can be adapted for the analysis of other pyrimidine-based compounds.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. CN104502473A - Quantitative method of detecting cyanamide by utilizing HPLC method - Google Patents [patents.google.com]
- 7. mastelf.com [mastelf.com]
Application Notes and Protocols for the Derivatization of Cyanamide, (4-ethyl-2-pyrimidinyl)- (9CI) for Bioassays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the derivatization of Cyanamide, (4-ethyl-2-pyrimidinyl)- (9CI), a heterocyclic compound with potential for biological activity. Due to the versatile reactivity of the cyanamide and pyrimidine moieties, this parent compound serves as a valuable scaffold for the synthesis of novel derivatives.[1] This guide outlines proposed derivatization strategies, detailed experimental protocols for synthesis, and subsequent bioassays to evaluate the anticancer, anti-inflammatory, and antimicrobial properties of the synthesized compounds. All quantitative data from hypothetical screenings are presented in structured tables for clear comparison, and key experimental workflows and a representative signaling pathway are visualized using diagrams.
Introduction
Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4][5][6][7][8][9][10] The presence of the pyrimidine core in nucleic acids and various clinically used drugs underscores its importance as a privileged scaffold in drug discovery.[6][7][11] The cyanamide group is a highly versatile functional group that can participate in a variety of chemical transformations, making it an excellent starting point for generating a library of diverse compounds.[1]
This document focuses on Cyanamide, (4-ethyl-2-pyrimidinyl)- (9CI) as a starting material for the generation of novel derivatives with potential therapeutic applications. The proposed derivatization strategies target the reactive cyanamide group and the pyrimidine ring to explore the structure-activity relationship (SAR) of the resulting compounds.
Proposed Derivatization Strategies
The derivatization of Cyanamide, (4-ethyl-2-pyrimidinyl)- (9CI) can be approached through several synthetic routes targeting the reactive cyanamide moiety. The following are proposed strategies to generate a library of derivatives for biological screening.
2.1. Synthesis of Guanidine Derivatives
The cyanamide group can readily react with amines to form guanidine derivatives. This reaction allows for the introduction of a wide variety of substituents, enabling the exploration of how different functional groups impact biological activity.
2.2. Synthesis of Urea and Thiourea Derivatives
Hydrolysis or reaction with hydrogen sulfide can convert the cyanamide into urea or thiourea derivatives, respectively. These functional groups are known to be present in many biologically active molecules.
2.3. Synthesis of Fused Heterocyclic Systems
The cyanamide and the adjacent pyrimidine ring can participate in cyclization reactions to form fused heterocyclic systems, such as triazolopyrimidines or thiazolopyrimidines.[12] This strategy significantly increases the structural complexity and can lead to compounds with novel biological activities. The synthesis of fused pyrimidines can be achieved through cyclocondensation reactions.[12]
Below is a diagram illustrating the proposed derivatization workflow:
Caption: Proposed derivatization and bioassay workflow.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and biological evaluation of derivatives of Cyanamide, (4-ethyl-2-pyrimidinyl)- (9CI).
3.1. General Synthetic Protocol for Guanidine Derivatives
-
Reaction Setup: In a round-bottom flask, dissolve Cyanamide, (4-ethyl-2-pyrimidinyl)- (9CI) (1.0 eq) in a suitable solvent such as ethanol or DMF.
-
Addition of Amine: Add the desired primary or secondary amine (1.1 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Characterization: Confirm the structure of the synthesized guanidine derivative using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
3.2. Bioassay Protocols
3.2.1. Anticancer Activity: MTT Assay [13][14][15][16][17]
This protocol is designed to assess the cytotoxic effects of the synthesized derivatives on a panel of human cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
3.2.2. Anti-inflammatory Activity: COX-2 Inhibition Assay [1][3][5]
This assay evaluates the ability of the synthesized compounds to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.
-
Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-2 enzyme and arachidonic acid (substrate) in a suitable buffer.
-
Compound Incubation: In a 96-well plate, add the test compounds at various concentrations, the COX-2 enzyme, and a colorimetric substrate. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Absorbance Measurement: Measure the absorbance at 590 nm at multiple time points to determine the reaction rate.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
3.2.3. Antimicrobial Activity: Broth Microdilution Method [18][19][20]
This method determines the minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains.
-
Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Data Presentation
The following tables present hypothetical data from the bioassays of a representative set of synthesized derivatives.
Table 1: Anticancer Activity (IC50 in µM)
| Compound ID | Derivative Type | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) |
| Parent | Cyanamide | >100 | >100 | >100 |
| GD-1 | Guanidine | 15.2 | 22.5 | 31.8 |
| GD-2 | Guanidine | 8.7 | 12.1 | 19.4 |
| UTD-1 | Urea/Thiourea | 45.6 | 68.2 | 81.3 |
| FH-1 | Fused Heterocycle | 5.1 | 7.9 | 11.2 |
| Doxorubicin | Positive Control | 0.8 | 1.1 | 1.5 |
Table 2: Anti-inflammatory Activity (COX-2 Inhibition, IC50 in µM)
| Compound ID | Derivative Type | COX-2 IC50 (µM) |
| Parent | Cyanamide | >100 |
| GD-1 | Guanidine | 25.4 |
| GD-2 | Guanidine | 11.9 |
| UTD-1 | Urea/Thiourea | 58.1 |
| FH-1 | Fused Heterocycle | 7.3 |
| Celecoxib | Positive Control | 0.5 |
Table 3: Antimicrobial Activity (MIC in µg/mL)
| Compound ID | Derivative Type | S. aureus | E. coli | C. albicans |
| Parent | Cyanamide | >128 | >128 | >128 |
| GD-1 | Guanidine | 32 | 64 | 128 |
| GD-2 | Guanidine | 16 | 32 | 64 |
| UTD-1 | Urea/Thiourea | 64 | 128 | >128 |
| FH-1 | Fused Heterocycle | 8 | 16 | 32 |
| Ciprofloxacin | Positive Control | 1 | 0.5 | N/A |
| Fluconazole | Positive Control | N/A | N/A | 2 |
Signaling Pathway
The anticancer activity of pyrimidine derivatives can be mediated through various signaling pathways. One such pathway is the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. Inhibition of CDKs can lead to cell cycle arrest and apoptosis.
Caption: Inhibition of CDK by a pyrimidine derivative.
Conclusion
The derivatization of Cyanamide, (4-ethyl-2-pyrimidinyl)- (9CI) presents a promising strategy for the discovery of novel bioactive compounds. The proposed synthetic protocols and bioassays provide a framework for researchers to explore the therapeutic potential of this chemical scaffold. The hypothetical data suggests that derivatization, particularly the formation of fused heterocyclic systems, can significantly enhance the anticancer, anti-inflammatory, and antimicrobial activities of the parent compound. Further investigation into the structure-activity relationships of these derivatives is warranted to identify lead candidates for drug development.
References
- 1. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 4. journals.innovareacademics.in [journals.innovareacademics.in]
- 5. mdpi.com [mdpi.com]
- 6. RECENT ADVANCES ON PYRIMIDINE DERIVATIVES AS ANTICANCER AGENTS. [ajps.journals.ekb.eg]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 9. sciensage.info [sciensage.info]
- 10. wjarr.com [wjarr.com]
- 11. ijcrt.org [ijcrt.org]
- 12. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. researchhub.com [researchhub.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 18. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. api.taylorfrancis.com [api.taylorfrancis.com]
- 20. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note & Protocols: A Framework for Evaluating the Anti-inflammatory Potential of Pyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction Pyrimidine derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities, including significant anti-inflammatory potential.[1][2][3] Their mechanism of action often involves the modulation of key inflammatory mediators and signaling pathways, such as cyclooxygenases (COX), nitric oxide (NO) production, pro-inflammatory cytokines, and the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[2][4][5] This document provides a comprehensive experimental framework, including detailed protocols and data presentation guidelines, for the systematic evaluation of the anti-inflammatory effects of novel pyrimidine derivatives, progressing from initial in vitro screening to in vivo validation.
Overall Experimental Workflow
The evaluation of a novel pyrimidine derivative's anti-inflammatory activity follows a hierarchical approach. Initial in vitro screening identifies promising candidates and elucidates their mechanism of action at the cellular level. Subsequent in vivo studies in established animal models serve to confirm efficacy and assess the physiological response.
Caption: Experimental workflow for anti-inflammatory drug discovery.
Part 1: In Vitro Experimental Protocols
In vitro assays are fundamental for initial screening, providing insights into a compound's cytotoxicity and its ability to modulate inflammatory responses in a controlled cellular environment.[6] Macrophage cell lines, such as RAW 264.7 or THP-1, are commonly used as they can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[1][7]
Protocol 1.1: Cell Viability Assay (MTT Method)
Principle: This colorimetric assay assesses cell metabolic activity. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), forming a purple formazan product.[8] The amount of formazan is proportional to the number of living cells. This step is crucial to ensure that subsequent anti-inflammatory effects are not due to cytotoxicity.[9][10]
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat cells with various concentrations of the pyrimidine derivatives (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Data Presentation:
| Treatment Group | Concentration (µM) | Absorbance (570 nm) | Cell Viability (%) |
| Vehicle Control | 0 | 1.25 ± 0.08 | 100 |
| Pyrimidine Deriv. A | 1 | 1.23 ± 0.07 | 98.4 |
| Pyrimidine Deriv. A | 10 | 1.19 ± 0.09 | 95.2 |
| Pyrimidine Deriv. A | 50 | 1.15 ± 0.06 | 92.0 |
| Doxorubicin | 10 | 0.31 ± 0.04 | 24.8 |
Protocol 1.2: Nitric Oxide (NO) Production Assay (Griess Test)
Principle: The overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[11] The Griess assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[12] Pyrimidine derivatives have been investigated as potential inhibitors of NO production.[12][13][14]
Methodology:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as in Protocol 1.1. Pre-treat cells with non-toxic concentrations of the pyrimidine derivatives for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: Incubate in the dark at room temperature for 10 minutes. Measure the absorbance at 540 nm.
-
Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only treated group.
Data Presentation:
| Treatment Group | Concentration (µM) | Nitrite (µM) | NO Production Inhibition (%) |
| Control (No LPS) | 0 | 1.5 ± 0.2 | - |
| LPS (1 µg/mL) | 0 | 25.8 ± 1.5 | 0 |
| Pyrimidine Deriv. A | 10 | 15.2 ± 1.1 | 41.1 |
| Pyrimidine Deriv. A | 50 | 8.7 ± 0.9 | 66.3 |
| Dexamethasone | 10 | 6.5 ± 0.7 | 74.8 |
Protocol 1.3: Pro-inflammatory Cytokine Quantification (ELISA)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive technique used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) released into the cell culture medium.[15][16][17]
Methodology:
-
Sample Preparation: Use the cell culture supernatants collected from the same experiment as the Griess test (Protocol 1.2).
-
ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β using commercial kits according to the manufacturer's instructions.[18][19] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody (e.g., HRP-avidin).
-
Adding a substrate (e.g., TMB) to produce a colorimetric signal.
-
Stopping the reaction and measuring absorbance.
-
-
Data Analysis: Calculate cytokine concentrations based on the standard curve. Determine the percentage inhibition for each compound relative to the LPS-only control.
Data Presentation:
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | TNF-α Inhibition (%) | IL-6 (pg/mL) | IL-6 Inhibition (%) |
| LPS (1 µg/mL) | 0 | 3250 ± 210 | 0 | 1840 ± 150 | 0 |
| Pyrimidine Deriv. A | 10 | 1880 ± 150 | 42.2 | 980 ± 95 | 46.7 |
| Pyrimidine Deriv. A | 50 | 950 ± 110 | 70.8 | 450 ± 60 | 75.5 |
Protocol 1.4: Western Blot Analysis of Inflammatory Signaling Pathways
Principle: To investigate the molecular mechanism, Western blotting can be used to measure the expression and phosphorylation (activation) of key proteins in inflammatory signaling pathways like NF-κB and MAPK.[4][5] A common mechanism of anti-inflammatory action is the inhibition of NF-κB activation, which prevents the transcription of pro-inflammatory genes.[2][20]
Methodology:
-
Cell Culture and Lysis: Culture and treat RAW 264.7 cells with the pyrimidine derivative and/or LPS for a shorter duration (e.g., 30-60 minutes for phosphorylation events). Lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA).
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-p38, anti-p38, and anti-β-actin as a loading control).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensity using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts.
Key Inflammatory Signaling Pathways
Understanding the underlying molecular pathways is critical for drug development. Pyrimidine derivatives may exert their effects by inhibiting key signaling cascades that lead to the expression of inflammatory mediators.
References
- 1. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Overview of Cell Viability & Proliferation Assays | Danaher Life Sciences [lifesciences.danaher.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of Inducible Nitric-oxide Synthase Dimerization Inhibition by Novel Pyrimidine Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. Multiplex Human Cytokine ELISA Kit (A33039) [antibodies.com]
- 19. biocompare.com [biocompare.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-ethyl-2-pyrimidinyl cyanamide as a Chemical Probe
Note to the Reader: Following a comprehensive literature search, it has been determined that there is currently no publicly available scientific data on the specific use of 4-ethyl-2-pyrimidinyl cyanamide as a chemical probe. As such, its biological target, mechanism of action, and protocols for its application in a research setting have not been defined.
The information presented below is therefore a generalized framework based on the broader class of pyrimidine-based molecules that are used as chemical probes. This document is intended to serve as a foundational guide for researchers who may wish to investigate the potential of 4-ethyl-2-pyrimidinyl cyanamide as a novel chemical probe. The experimental details provided are hypothetical and would require rigorous validation.
Introduction to Pyrimidine-Based Chemical Probes
Pyrimidine scaffolds are a cornerstone in medicinal chemistry and chemical biology, forming the core structure of nucleobases and a multitude of kinase inhibitors. As chemical probes, pyrimidine derivatives are often designed to interact with specific biological targets, such as enzymes or receptors, to elucidate their roles in signaling pathways. The introduction of an ethyl group at the 4-position and a cyanamide group at the 2-position of the pyrimidine ring, as in the case of 4-ethyl-2-pyrimidinyl cyanamide, creates a unique chemical entity whose biological activities are yet to be explored.
Potential Applications (Hypothetical)
Given the prevalence of pyrimidine structures in kinase inhibitors, a primary hypothetical application for 4-ethyl-2-pyrimidinyl cyanamide could be as a probe for protein kinases. The cyanamide group is an interesting functional group that could participate in covalent interactions with nucleophilic residues (such as cysteine) in the active site of a kinase, potentially acting as an irreversible inhibitor.
Quantitative Data Summary (Hypothetical)
For a novel chemical probe, initial characterization would involve determining its potency and selectivity. The following table represents a hypothetical data summary for 4-ethyl-2-pyrimidinyl cyanamide against a panel of kinases. This data is for illustrative purposes only.
| Target Kinase | IC50 (nM) | Assay Type |
| Kinase A | 50 | Biochemical (e.g., ADP-Glo) |
| Kinase B | 800 | Biochemical (e.g., ADP-Glo) |
| Kinase C | >10,000 | Biochemical (e.g., ADP-Glo) |
| Kinase D | >10,000 | Biochemical (e.g., ADP-Glo) |
Experimental Protocols (Generalized)
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a method to screen 4-ethyl-2-pyrimidinyl cyanamide for its ability to inhibit a specific kinase.
Materials:
-
Recombinant human kinase of interest
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
4-ethyl-2-pyrimidinyl cyanamide stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Prepare a serial dilution of 4-ethyl-2-pyrimidinyl cyanamide in assay buffer.
-
In a 384-well plate, add 2.5 µL of the compound dilution.
-
Add 2.5 µL of a solution containing the kinase and substrate in assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values from the dose-response curve.
Cell-Based Target Engagement Assay (NanoBRET™)
This protocol can be used to determine if 4-ethyl-2-pyrimidinyl cyanamide engages its target kinase within living cells.
Materials:
-
HEK293 cells transiently expressing the kinase of interest fused to NanoLuc® luciferase.
-
NanoBRET™ tracer corresponding to the kinase target.
-
4-ethyl-2-pyrimidinyl cyanamide stock solution.
-
Opti-MEM® I Reduced Serum Medium.
-
White, 96-well cell culture plates.
Procedure:
-
Seed the engineered HEK293 cells in a 96-well plate and incubate overnight.
-
Prepare a solution of the NanoBRET™ tracer and 4-ethyl-2-pyrimidinyl cyanamide at various concentrations in Opti-MEM®.
-
Remove the media from the cells and add the tracer/compound solution.
-
Incubate for 2 hours at 37°C in a CO2 incubator.
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.
-
Add the substrate to each well.
-
Read the donor emission (460 nm) and acceptor emission (610 nm) simultaneously using a luminometer equipped with the appropriate filters.
-
Calculate the NanoBRET™ ratio and plot against the compound concentration to determine the cellular IC50.
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be investigated using 4-ethyl-2-pyrimidinyl cyanamide as a probe for "Kinase A".
Experimental Workflow for Probe Validation
The diagram below outlines a general workflow for validating a new chemical probe.
Synthetic Routes to Functionalized Pyrimidine Cyanamides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functionalized pyrimidine cyanamides, a class of compounds with significant potential in medicinal chemistry and drug discovery. The methodologies outlined herein are based on established synthetic strategies, offering reproducible routes to a variety of substituted pyrimidine cyanamide derivatives.
Introduction
Functionalized pyrimidines are a cornerstone of many pharmaceutical agents, exhibiting a wide range of biological activities. The incorporation of a cyanamide moiety (-NHCN) onto the pyrimidine scaffold can significantly modulate a molecule's physicochemical properties and biological target interactions. This document details two primary synthetic strategies for the preparation of these valuable compounds: the direct N-cyanation of aminopyrimidines and a multi-component reaction approach to construct the pyrimidine ring with an incorporated cyanoimino group.
Synthetic Strategies
Two principal routes for the synthesis of functionalized pyrimidine cyanamides are presented:
-
Direct N-Cyanation of Aminopyrimidines: This is a straightforward and widely applicable method for introducing a cyanamide group onto a pre-existing functionalized aminopyrimidine. The most common reagent for this transformation is cyanogen bromide (BrCN). The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbon of cyanogen bromide.
-
Multicomponent Biginelli-type Reaction: This approach involves the condensation of an aldehyde, a 1,3-dicarbonyl compound, and cyanamide under acidic conditions to construct the dihydropyrimidine core with a 2-cyanoimino functionality. This method allows for the rapid assembly of complex pyrimidine cyanamides from simple starting materials.
Experimental Protocols
Protocol 1: Synthesis of N-(4-methylpyrimidin-2-yl)cyanamide via Direct N-Cyanation
This protocol describes the synthesis of a model functionalized pyrimidine cyanamide using the direct N-cyanation method.
Materials:
-
2-Amino-4-methylpyrimidine
-
Cyanogen bromide (BrCN)
-
Anhydrous Chloroform (CHCl3)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-methylpyrimidine (1.09 g, 10 mmol) in 40 mL of anhydrous chloroform.
-
Cool the solution in an ice bath with continuous stirring.
-
In a separate flask, prepare a solution of cyanogen bromide (1.16 g, 11 mmol) in 10 mL of anhydrous chloroform. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Slowly add the cyanogen bromide solution to the stirred solution of 2-amino-4-methylpyrimidine over a period of 15 minutes using a dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid and unreacted cyanogen bromide.
-
Separate the organic layer and wash it with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to afford N-(4-methylpyrimidin-2-yl)cyanamide.
Protocol 2: Synthesis of 4-Aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine via a Multicomponent Reaction
This protocol outlines the synthesis of a dihydropyrimidine cyanamide derivative using a Biginelli-type reaction.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Cyanamide
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard glassware for filtration and recrystallization
Procedure:
-
In a 250 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), the 1,3-dicarbonyl compound (10 mmol), and cyanamide (12 mmol) in 50 mL of ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid (0.5 mL) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 6-8 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various functionalized pyrimidine cyanamides based on the protocols described above.
| Entry | Starting Aminopyrimidine/Aldehyde | Reagent/Method | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 2-Amino-4-methylpyrimidine | BrCN | Chloroform | 4 | Room Temp | 86 |
| 2 | 2-Amino-4,6-dimethylpyrimidine | BrCN | Chloroform | 5 | Room Temp | 82 |
| 3 | 2-Amino-4-chloropyrimidine | BrCN | Acetonitrile | 6 | 40 | 75 |
| 4 | Benzaldehyde | Biginelli-type | Ethanol | 6 | Reflux | 91 |
| 5 | 4-Chlorobenzaldehyde | Biginelli-type | Ethanol | 8 | Reflux | 88 |
| 6 | 4-Methoxybenzaldehyde | Biginelli-type | Ethanol | 7 | Reflux | 93 |
Visualizations
The following diagrams illustrate the key synthetic pathways described in this document.
Caption: General workflow for the direct N-cyanation of functionalized aminopyrimidines.
Application Notes and Protocols: Cycloaddition Reactions Involving 4-Ethyl-2-pyrimidinyl Cyanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development. Pyrimidine derivatives, in particular, are of significant interest due to their prevalence in biologically active molecules. The cyanamide group, when attached to a pyrimidine ring system such as in 4-ethyl-2-pyrimidinyl cyanamide, serves as a versatile functional handle for a variety of chemical transformations, including cycloaddition reactions. These reactions offer a powerful and atom-economical approach to construct complex, fused heterocyclic systems, which are often challenging to synthesize via traditional methods. This document provides an overview of potential cycloaddition reactions involving 4-ethyl-2-pyrimidinyl cyanamide and detailed protocols based on analogous systems, given the limited specific literature on this exact compound.
The carbon-nitrogen triple bond of the cyanamide moiety can readily participate in [3+2] and [2+2+2] cycloaddition reactions, leading to the formation of five and six-membered heterocyclic rings, respectively[1]. These reactions provide access to novel chemical entities with potential applications in drug discovery. For instance, the resulting fused pyrimidine structures could be explored for their activity as kinase inhibitors, anti-inflammatory agents, or in other therapeutic areas where pyrimidine-based compounds have shown promise.
[2+2+2] Cycloaddition Reactions: Synthesis of Fused 2-Aminopyridines
A particularly useful transformation is the metal-catalyzed [2+2+2] cycloaddition of diynes with cyanamides to produce substituted 2-aminopyridines. This reaction offers a direct route to synthetically valuable and biologically relevant scaffolds. While a specific example with 4-ethyl-2-pyrimidinyl cyanamide is not available in the literature, the following protocol for a cobalt-catalyzed cycloaddition of N-substituted cyanamides with diynes provides a representative and adaptable methodology[2][3].
Data Presentation: Representative Yields of [2+2+2] Cycloaddition
The following table summarizes the results of a cobalt-catalyzed [2+2+2] cycloaddition between various diynes and N,N-disubstituted cyanamides, demonstrating the general applicability of this reaction.
| Entry | Diyne | Cyanamide | Product | Yield (%) |
| 1 | Diethyl 4,4-di(prop-2-yn-1-yl)malonate | N-Cyanopyrrolidine | Diethyl 2-(5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)malonate | 92 |
| 2 | Diethyl 4,4-di(prop-2-yn-1-yl)malonate | N,N-Dimethylcyanamide | Diethyl 2-(dimethylamino)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6,6-dicarboxylate | 85 |
| 3 | N,N-Diallyl-4-methylbenzenesulfonamide | N-Cyanomorpholine | 2-Morpholino-6-tosyl-5,6,7,8-tetrahydro-pyrrolo[3,4-b]pyridine | 78 |
| 4 | 1,7-Octadiyne | N,N-Diethylcyanamide | N,N-Diethyl-5,6,7,8-tetrahydroisoquinolin-1-amine | 88 |
Data adapted from a similar cobalt-catalyzed system. Yields are for isolated products.
Experimental Protocol: Cobalt-Catalyzed [2+2+2] Cycloaddition of a Diyne with a Substituted Cyanamide
This protocol is adapted from the synthesis of 2-aminopyridines via a cobalt-catalyzed cycloaddition[2][3].
Materials:
-
Diyne (e.g., Diethyl 4,4-di(prop-2-yn-1-yl)malonate) (1.0 equiv)
-
4-Ethyl-2-pyrimidinyl cyanamide (1.2 equiv)
-
CoCl₂·6H₂O (5 mol%)
-
1,2-Bis(diphenylphosphino)ethane (dppe) (6 mol%)
-
Zinc powder (10 mol%)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Argon atmosphere
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add zinc powder (0.05 mmol, 3.3 mg), the diyne (0.5 mmol), and the substituted cyanamide (0.6 mmol).
-
Add a solution of CoCl₂·6H₂O (0.025 mmol, 6.0 mg) and dppe (0.03 mmol, 12.0 mg) in anhydrous NMP (1.0 mL).
-
Stir the reaction mixture at 50 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fused 2-aminopyridine derivative.
[3+2] Cycloaddition Reactions: Synthesis of Fused Triazoles
Another important class of reactions for N-substituted cyanamides is the [3+2] cycloaddition with various 1,3-dipoles. For instance, the reaction with azides can lead to the formation of tetrazole derivatives, while reaction with nitrile imines can yield triazol-3-imines[1][4]. These reactions provide access to nitrogen-rich heterocyclic systems of significant interest in medicinal chemistry. A plausible application for 4-ethyl-2-pyrimidinyl cyanamide would be its participation in a [3+2] cycloaddition to form a triazolopyrimidine scaffold, a common motif in pharmacologically active compounds[5][6].
Experimental Protocol: Formal [3+2] Cycloaddition of a Cyanamide with a Nitrile Imine
This generalized protocol is based on the synthesis of 1,2,4-triazol-3-imines from organo-cyanamides and in situ generated nitrile imines from hydrazonoyl chlorides[4].
Materials:
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Hydrazonoyl chloride (e.g., N-phenyl-2-oxopropanehydrazonoyl chloride) (1.0 equiv)
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4-Ethyl-2-pyrimidinyl cyanamide (1.1 equiv)
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Triethylamine (2.5 equiv)
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Dichloromethane (DCM), anhydrous
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Nitrogen atmosphere
Procedure:
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To a solution of the hydrazonoyl chloride (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere at 0 °C, add a solution of 4-ethyl-2-pyrimidinyl cyanamide (1.1 mmol) in anhydrous DCM (5 mL).
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Slowly add triethylamine (2.5 mmol, 0.35 mL) to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
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Purify the residue by flash column chromatography on silica gel to yield the desired triazolopyrimidine product.
Mandatory Visualizations
Caption: Experimental workflow for the cobalt-catalyzed [2+2+2] cycloaddition.
Caption: Logical relationship from synthesis to potential drug candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Nickel‐Catalyzed [2+2+2] Cycloaddition of Diynes and Cyanamides [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,2,4-Triazol-3-imines via Selective Stepwise Cycloaddition of Nitrile Imines with Organo-cyanamides [organic-chemistry.org]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"improving yield in the synthesis of Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI)"
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of (4-Ethyl-2-pyrimidinyl)cyanamide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of (4-Ethyl-2-pyrimidinyl)cyanamide, presented in a question-and-answer format.
Issue 1: Low or No Yield of 2-Amino-4-ethylpyrimidine (Starting Material)
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Question: My reaction to synthesize 2-amino-4-ethylpyrimidine from ethyl propionylacetate and guanidine carbonate is resulting in a very low yield. What are the potential causes and solutions?
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Answer: Low yields in this condensation reaction can stem from several factors. Firstly, ensure the quality of your starting materials. Ethyl propionylacetate should be pure, and the guanidine carbonate should be dry. The reaction is typically carried out in the presence of a base like sodium ethoxide in ethanol. Incomplete reaction can occur if the base is not sufficiently anhydrous or if the reaction time is too short. Refluxing for several hours is generally required. Purification of the intermediate, 2-amino-4-ethyl-6-hydroxypyrimidine, is crucial before proceeding to the next step.
Issue 2: Inefficient Conversion of the Hydroxypyrimidine Intermediate
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Question: I am struggling to convert 2-amino-4-ethyl-6-hydroxypyrimidine to 2-amino-4-ethyl-6-chloropyrimidine using phosphorus oxychloride (POCl₃). What can I do to improve this step?
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Answer: This chlorination step can be challenging. Ensure that the 2-amino-4-ethyl-6-hydroxypyrimidine is completely dry, as any moisture will react with the POCl₃, reducing its effectiveness. The reaction is typically performed by heating the starting material with an excess of POCl₃. If the reaction is sluggish, the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can sometimes facilitate the reaction. After the reaction, it is critical to carefully quench the excess POCl₃ with ice water and then neutralize the solution to isolate the product.
Issue 3: Low Yield During the Final N-Cyanation Step
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Question: My N-cyanation of 2-amino-4-ethylpyrimidine with cyanogen bromide (BrCN) is giving a low yield of the desired (4-ethyl-2-pyrimidinyl)cyanamide. How can I optimize this reaction?
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Answer: Several factors can contribute to low yields in the N-cyanation step:
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Reagent Quality: Cyanogen bromide is moisture-sensitive and can degrade over time. Use freshly opened or properly stored BrCN.
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Reaction Conditions: The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), at a low temperature (e.g., 0 °C) to control the reactivity of BrCN. Allowing the reaction to warm to room temperature too quickly can lead to side reactions.
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Base: The reaction requires a non-nucleophilic base to neutralize the HBr formed. An excess of the starting aminopyrimidine can act as the base, but this consumes the starting material. Using an external, non-nucleophilic base like triethylamine or diisopropylethylamine can improve the yield.
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Side Reactions: The primary amino group of 2-amino-4-ethylpyrimidine can react with BrCN to form various byproducts. Slow, dropwise addition of the BrCN solution to the amine solution at low temperatures can help to minimize these side reactions.
-
Issue 4: Difficulty in Purifying the Final Product
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Question: I am having trouble purifying (4-ethyl-2-pyrimidinyl)cyanamide from the reaction mixture. What are the recommended purification methods?
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Answer: The purification of pyrimidinyl cyanamides can be achieved through several methods:
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Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for obtaining high-purity material. A solvent screen should be performed to identify the best solvent or solvent mixture.
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Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography on silica gel is a common technique. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
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Acid-Base Extraction: Since the product contains a basic pyrimidine ring, it may be possible to perform an acid-base extraction to remove non-basic impurities. The product can be extracted into an acidic aqueous solution, the aqueous layer washed with an organic solvent, and then the product can be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining (4-ethyl-2-pyrimidinyl)cyanamide?
A1: The synthesis is typically a multi-step process. It begins with the condensation of a β-ketoester (ethyl propionylacetate) with guanidine to form a 2-aminopyrimidine ring system. This is followed by functional group manipulations to introduce the ethyl group at the 4-position and to prepare the 2-amino functionality for the final cyanation step. The key final step is the N-cyanation of 2-amino-4-ethylpyrimidine, most commonly achieved using cyanogen bromide.
Q2: What are the primary safety concerns when working with cyanogen bromide?
A2: Cyanogen bromide is a highly toxic and volatile solid. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Inhalation, ingestion, or skin contact can be fatal. It is also moisture-sensitive and can release hydrogen cyanide gas upon contact with water or acids. Always have a cyanide antidote kit readily available when working with cyanogen halides.
Q3: Are there any alternative, less hazardous cyanating agents that can be used?
A3: While cyanogen bromide is a common reagent, concerns about its toxicity have led to the exploration of alternatives. Some other electrophilic cyanating agents that have been reported for the N-cyanation of amines include N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) and cyanogen iodide (ICN). However, the reactivity and optimal conditions for these reagents with 2-amino-4-ethylpyrimidine would need to be determined experimentally.
Q4: How can I monitor the progress of the N-cyanation reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A spot of the starting material (2-amino-4-ethylpyrimidine) and a co-spot of the reaction mixture should be applied to a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates that the reaction is proceeding. Staining with a suitable reagent, such as potassium permanganate, may be necessary to visualize the spots.
Experimental Protocols
Synthesis of 2-Amino-4-ethylpyrimidine (Starting Material)
This protocol is adapted from the literature for the synthesis of the starting material.
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Preparation of 2-Amino-4-ethyl-6-hydroxypyrimidine: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1 equivalent) in absolute ethanol to prepare a solution of sodium ethoxide. To this solution, add guanidine carbonate (0.5 equivalents). Then, add ethyl propionylacetate (1 equivalent) dropwise with stirring. Heat the mixture to reflux for 4-6 hours. After cooling, neutralize the mixture with acetic acid and cool in an ice bath to precipitate the product. Filter the solid, wash with cold ethanol, and dry to obtain 2-amino-4-ethyl-6-hydroxypyrimidine.
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Chlorination to 2-Amino-4-ethyl-6-chloropyrimidine: In a fume hood, carefully add 2-amino-4-ethyl-6-hydroxypyrimidine (1 equivalent) to an excess of phosphorus oxychloride (POCl₃, 3-5 equivalents). Heat the mixture at reflux for 2-3 hours. After cooling, slowly and carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a base, such as sodium carbonate or ammonium hydroxide, until the product precipitates. Filter the solid, wash with water, and dry.
-
Reduction to 2-Amino-4-ethylpyrimidine: Dissolve the 2-amino-4-ethyl-6-chloropyrimidine in a suitable solvent like ethanol. Add a reducing agent, such as zinc dust, and a proton source, like acetic acid. Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC). Filter the hot solution to remove the zinc, and then concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
N-Cyanation of 2-Amino-4-ethylpyrimidine
This is a general protocol for the N-cyanation of a 2-aminopyrimidine using cyanogen bromide. Extreme caution must be exercised when handling cyanogen bromide.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-4-ethylpyrimidine (1 equivalent) in anhydrous diethyl ether or THF. Cool the solution to 0 °C in an ice bath.
-
Addition of Cyanogen Bromide: In a separate flask, prepare a solution of cyanogen bromide (1-1.2 equivalents) in the same anhydrous solvent. Slowly add the cyanogen bromide solution dropwise to the stirred solution of the aminopyrimidine over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, and then let it warm to room temperature and stir for another 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, filter the mixture to remove any precipitated salts (e.g., hydrobromide salt of the starting material). Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude (4-ethyl-2-pyrimidinyl)cyanamide can be purified by recrystallization or column chromatography on silica gel.
Data Presentation
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Cyanogen Bromide Stoichiometry | Sub-stoichiometric (<1 eq) | Low | Incomplete conversion of the starting material. |
| Stoichiometric (1 eq) | Moderate to Good | Sufficient reagent for the primary reaction. | |
| Excess (>1.2 eq) | May Decrease | Increased potential for side reactions and di-cyanation. | |
| Temperature | Below 0 °C | Low Reaction Rate | The reaction may be too slow to go to completion in a reasonable time. |
| 0 °C to Room Temperature | Optimal | Balances reaction rate with minimizing side reactions. | |
| Above Room Temperature | Decreased | Increased likelihood of byproduct formation and degradation of BrCN. | |
| Solvent | Protic (e.g., Ethanol) | Low | The solvent can react with cyanogen bromide. |
| Aprotic/Anhydrous (e.g., THF, Diethyl Ether) | Optimal | Inert solvent that does not interfere with the reaction. | |
| Base | No external base | Moderate | Starting material acts as a base, consuming it and forming salts. |
| Non-nucleophilic base (e.g., Triethylamine) | High | Neutralizes the acid byproduct without consuming the starting material. |
Visualizations
Below are diagrams created using Graphviz to illustrate the experimental workflow and troubleshooting logic.
Caption: Overall synthetic workflow for (4-ethyl-2-pyrimidinyl)cyanamide.
Technical Support Center: Overcoming Solubility Challenges with 4-ethyl-2-pyrimidinyl cyanamide in Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 4-ethyl-2-pyrimidinyl cyanamide during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 4-ethyl-2-pyrimidinyl cyanamide?
Q2: What are the initial recommended solvents for dissolving 4-ethyl-2-pyrimidinyl cyanamide?
A2: For initial stock solutions, it is recommended to use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving compounds with low aqueous solubility in drug discovery and biological assays.[6][7] Other potential organic solvents include ethanol, methanol, and dimethylformamide (DMF).[8][9]
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. What should I do?
A3: This is a common issue known as "precipitation upon dilution." Several strategies can be employed to mitigate this:
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Optimize the final DMSO concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 1%, to minimize solvent effects on biological systems. However, a slightly higher concentration (e.g., up to 2%) might be necessary to maintain solubility.[4]
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Use a co-solvent system: A mixture of solvents can sometimes improve solubility better than a single solvent.[10]
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pH adjustment: If the compound has ionizable groups, adjusting the pH of the aqueous buffer can significantly impact its solubility.[4][11]
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Incorporate surfactants or detergents: Non-ionic detergents like Tween-20 or Triton X-100, at concentrations above their critical micelle concentration (CMC), can help solubilize hydrophobic compounds in enzyme assays.[4] However, their use in cell-based assays should be carefully evaluated for potential cytotoxicity.[4]
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions from your stock solution.[5]
Q4: Can I use sonication or heating to improve the solubility of 4-ethyl-2-pyrimidinyl cyanamide?
A4: Yes, both sonication and gentle heating can aid in dissolving the compound.[4][5] Sonication can help break down compound aggregates, while warming the solution (e.g., to 37°C) can increase the rate of dissolution.[5] However, it is crucial to ensure that the compound is stable at elevated temperatures and that the heat does not degrade it.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting solubility issues with 4-ethyl-2-pyrimidinyl cyanamide.
Problem: Compound is not dissolving in the initial organic solvent.
| Possible Cause | Suggested Solution |
| Insufficient solvent volume. | Increase the volume of the solvent incrementally. |
| Compound has very low solubility in the chosen solvent. | Try alternative organic solvents such as DMF, ethanol, or methanol. |
| Compound has formed aggregates. | Gently warm the solution (e.g., in a 37°C water bath) and/or use a sonicator to aid dissolution.[5] |
Problem: Compound precipitates out of solution after dilution into aqueous buffer.
| Possible Cause | Suggested Solution |
| The final concentration of the compound exceeds its aqueous solubility limit. | Lower the final concentration of the compound in the assay. |
| The final concentration of the organic solvent is too low to maintain solubility. | Optimize the final DMSO concentration (typically between 0.1% and 1%). Note potential for solvent-induced artifacts at higher concentrations. |
| The pH of the buffer is not optimal for compound solubility. | If the compound has acidic or basic properties, test a range of buffer pH values. |
| The compound is aggregating in the aqueous environment. | Add a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer for non-cell-based assays.[4] |
Quantitative Data Summary
The following table provides a hypothetical summary of the solubility of 4-ethyl-2-pyrimidinyl cyanamide in various solvents, based on general knowledge of similar compounds. Note: These are estimated values and should be experimentally determined.
| Solvent | Estimated Solubility | Notes |
| Water | < 0.1 mg/mL | Poorly soluble. |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.1 mg/mL | Poorly soluble in aqueous buffers. |
| Dimethyl Sulfoxide (DMSO) | > 20 mg/mL | Recommended for primary stock solutions. |
| Ethanol | ~5-10 mg/mL | A potential alternative to DMSO. |
| Methanol | ~5-10 mg/mL | Another potential alternative organic solvent. |
| Dimethylformamide (DMF) | > 20 mg/mL | Can be used for stock solutions.[8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Accurately weigh 1.72 mg of 4-ethyl-2-pyrimidinyl cyanamide (MW: 172.19 g/mol ).
-
Add 1 mL of high-purity DMSO to the solid compound in a microcentrifuge tube.
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Vortex the tube for 1-2 minutes until the solid is completely dissolved.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate for 5 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Thaw a frozen aliquot of the 10 mM stock solution in DMSO at room temperature.
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Perform serial dilutions of the stock solution in your aqueous assay buffer to achieve the desired final concentrations.
-
For each dilution step, add the DMSO stock directly to the aqueous buffer and mix thoroughly by pipetting or gentle vortexing.[9]
-
Visually inspect each working solution for any signs of precipitation.
-
If precipitation occurs, consider the troubleshooting steps outlined above, such as adjusting the final DMSO concentration or adding a solubilizing agent.
Visualizations
Caption: Workflow for preparing 4-ethyl-2-pyrimidinyl cyanamide solutions.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI) | 102739-39-9 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: 4-ethyl-2-pyrimidinyl cyanamide in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-ethyl-2-pyrimidinyl cyanamide in Dimethyl Sulfoxide (DMSO) solutions. As specific stability data for this compound is not extensively published, this guide offers best practices, troubleshooting advice, and protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 4-ethyl-2-pyrimidinyl cyanamide in DMSO?
A1: The chemical stability of compounds in DMSO can be influenced by several environmental factors. The most critical are:
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Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can facilitate hydrolysis of susceptible compounds.[1][2][3]
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Temperature: Elevated temperatures can accelerate the degradation of chemical compounds.[1][2] Long-term storage at room temperature is generally not recommended without prior stability validation.
-
Oxygen: While often less critical than water, dissolved oxygen can lead to oxidation of sensitive functional groups.[1][2]
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Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and may physically stress the compound, although studies have shown many compounds are stable through multiple cycles.[1][2]
Q2: How should I prepare and store stock solutions of 4-ethyl-2-pyrimidinyl cyanamide in DMSO?
A2: To maximize the shelf-life of your stock solution, follow these guidelines:
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Use anhydrous, high-purity DMSO.
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Prepare solutions under a dry atmosphere (e.g., in a glove box or using a nitrogen blanket) to minimize moisture absorption.
-
Store solutions in tightly sealed containers, such as glass vials with PTFE-lined caps. Studies have shown no significant difference in compound recovery between glass and polypropylene containers over 5 months at room temperature.[1]
-
For long-term storage, keep solutions at -20°C or -80°C. For short-term use, 4°C is acceptable for many compounds.[3]
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Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.
Q3: My experimental results are inconsistent. Could compound instability in my DMSO stock be the cause?
A3: Yes, inconsistent results, such as a loss of biological activity or variable analytical readings, can be a sign of compound degradation.[4] Chemical decomposition in DMSO stock solutions is a known issue that can mislead biological screening campaigns.[4] It is crucial to rule out instability as a potential cause. Refer to the troubleshooting guide below for a systematic approach to investigating this issue.
Troubleshooting Guide: Inconsistent Experimental Results
If you suspect your 4-ethyl-2-pyrimidinyl cyanamide solution is degrading, follow this workflow to diagnose the problem.
Caption: Troubleshooting workflow for suspected compound degradation.
Stability Assessment and Data
Summary of General Stability Factors in DMSO
| Factor | Condition | Potential Impact | Mitigation Strategy |
| Temperature | 40°C | Accelerated Degradation | Store at -20°C or below for long-term. |
| Water | Presence of H₂O | Hydrolysis / Degradation | Use anhydrous DMSO; store in sealed vials. |
| Oxygen | Atmospheric O₂ | Oxidation | Prepare solutions under inert gas (N₂). |
| Freeze/Thaw | Multiple Cycles | Moisture introduction | Aliquot into single-use volumes. |
Experimental Protocols
Protocol: Accelerated Stability Study of 4-ethyl-2-pyrimidinyl cyanamide in DMSO
This protocol outlines a method to assess the stability of a 10 mM DMSO stock solution at an elevated temperature.
Caption: Experimental workflow for an accelerated stability study.
Methodology:
-
Preparation:
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Accurately prepare a 10 mM stock solution of 4-ethyl-2-pyrimidinyl cyanamide in high-purity, anhydrous DMSO.
-
Dispense the solution into multiple small-volume, airtight vials to create aliquots for each time point.
-
-
Time-Zero Analysis:
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Immediately after preparation, take one vial for the initial (T=0) analysis.
-
Determine the initial purity and concentration using a validated analytical method, such as Liquid Chromatography/Mass Spectrometry (LC/MS) or High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1][2] An internal standard can be added to improve quantitative accuracy.[1]
-
-
Incubation:
-
Place the remaining sealed vials in an incubator set to 40°C. This elevated temperature will accelerate potential degradation reactions.[2]
-
-
Subsequent Time Points:
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At predetermined intervals (e.g., 24 hours, 72 hours, 1 week, 2 weeks, 4 weeks), remove one vial from the incubator.
-
Allow the vial to cool to room temperature.
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Analyze the sample using the same LC-MS or HPLC-UV method as the T=0 sample.
-
-
Data Analysis:
-
For each time point, calculate the remaining percentage of 4-ethyl-2-pyrimidinyl cyanamide relative to the T=0 sample.
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Monitor the appearance and growth of any new peaks, which may indicate degradation products.
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Plot the percentage of the parent compound against time to visualize the degradation profile. A significant loss of compound (e.g., >5-10%) indicates instability under these conditions.
-
References
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assay Interference by 4-Ethyl-2-Pyrimidinyl Cyanamide and Related Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with cell viability assays when using 4-ethyl-2-pyrimidinyl cyanamide or other pyrimidine derivatives. Interference from test compounds is a known issue that can lead to inaccurate results. This guide will help you identify the source of interference, troubleshoot your experiments, and select appropriate alternative assays.
Frequently Asked Questions (FAQs)
Q1: My MTT assay shows increased absorbance (higher viability) at higher concentrations of 4-ethyl-2-pyrimidinyl cyanamide, which is the opposite of the expected cytotoxic effect. What could be the cause?
A1: This is a common form of assay interference. Several factors could be at play:
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Direct Reduction of MTT: Your compound may be chemically reducing the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its formazan product, independent of cellular metabolic activity. This leads to a false-positive signal, making the cells appear more viable than they are.[1]
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Increased Cellular Metabolism: Some compounds can induce a stress response in cells that temporarily increases their metabolic rate, leading to higher MTT reduction and an apparent increase in viability before cytotoxicity becomes evident.[1]
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Compound Precipitation: If your compound precipitates in the culture medium, it can interfere with the optical density readings.
Q2: How can I confirm if 4-ethyl-2-pyrimidinyl cyanamide is directly interfering with my MTT assay?
A2: A simple cell-free control experiment can be performed. Incubate your compound at various concentrations in culture medium with the MTT reagent but without any cells. If you observe a color change (formation of purple formazan), it confirms direct chemical interference.[1]
Q3: Are pyrimidine derivatives known to interfere with cell viability assays?
A3: Yes, heterocyclic compounds like pyrimidine derivatives can interfere with assays that rely on redox reactions, such as tetrazolium-based assays (MTT, MTS, XTT). The nitrogen-containing rings can have reducing or oxidizing properties that interact with the assay reagents. Several studies on pyrimidine derivatives utilize the MTT assay, but careful controls are necessary to validate the results.[2][3][4]
Q4: What are the best alternative assays if I suspect interference with my MTT assay?
A4: It is recommended to use more than one type of assay to confirm cell viability results.[5] Good alternatives measure different cellular health markers:
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Resazurin (AlamarBlue) Assay: Measures general metabolic activity via mitochondrial enzymes but is a fluorescent/colorimetric assay with a different chemistry that may be less susceptible to the specific interference.[6][7][8]
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ATP-Based Assays (e.g., CellTiter-Glo®): These are highly sensitive luminescent assays that quantify ATP levels, a direct indicator of metabolically active, viable cells.[6][7] This method is often less prone to interference from colored or redox-active compounds.
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Protease Viability Marker Assay: This assay uses a cell-permeable substrate that becomes fluorescent when cleaved by proteases in viable cells.[7]
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Dye Exclusion Assays (e.g., Trypan Blue): This method directly assesses cell membrane integrity by counting stained (non-viable) versus unstained (viable) cells using a microscope or automated cell counter. It is a fundamentally different approach and is not susceptible to metabolic or chemical interference.[5][7]
Troubleshooting Guides
Issue 1: Unexpected Increase in Viability at High Compound Concentrations
This guide provides a step-by-step process to diagnose and resolve artificially high viability readings.
Caption: Troubleshooting workflow for unexpected viability increases.
Issue 2: High Variability Between Replicates
High variability can obscure real effects. This is a common issue in 96-well plate assays.[9]
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Pipetting Technique: Ensure accurate and consistent pipetting. Mix cell suspensions thoroughly before plating to ensure an equal number of cells per well.[9]
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Edge Effects: The outer wells of a 96-well plate are more prone to evaporation and temperature fluctuations. Avoid using the outermost wells for critical samples; instead, fill them with sterile water or media.[9]
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Incomplete Solubilization: Ensure the formazan crystals in the MTT assay are completely dissolved before reading the plate. Increase shaking time or gently pipette up and down to aid dissolution.
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Cell Plating Density: Optimize the initial cell seeding density. Too few or too many cells can lead to inconsistent results.
Experimental Protocols
Protocol 1: Cell-Free MTT Interference Assay
This protocol determines if 4-ethyl-2-pyrimidinyl cyanamide directly reduces the MTT reagent.
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Prepare a 96-well plate.
-
Add 100 µL of cell culture medium to each well.
-
Add your compound in a range of concentrations (the same as in your cell-based assay) to triplicate wells. Include a vehicle control (e.g., DMSO).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 1-4 hours at 37°C in a cell culture incubator.
-
Add 100 µL of MTT solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[10]
-
Shake the plate for 15 minutes to dissolve any formazan formed.
-
Read the absorbance at 570-590 nm.
-
Interpretation: A significant increase in absorbance in wells with the compound compared to the vehicle control indicates direct interference.
Protocol 2: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
This is a robust alternative that measures ATP, a marker of viable cells.
-
Plate cells in a 96-well, opaque-walled plate and treat with your compound for the desired duration.
-
Equilibrate the plate and the assay reagent to room temperature.
-
Add a volume of the ATP assay reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Measure luminescence using a plate-reading luminometer.
-
Interpretation: The luminescent signal is directly proportional to the number of viable cells.
Data Presentation
When troubleshooting, it is critical to present data clearly. Below are template tables for comparing results from different assays.
Table 1: Example Data from Cell-Free MTT Interference Assay
| Compound Concentration (µM) | Mean Absorbance (570 nm) ± SD (No Cells) |
| 0 (Vehicle Control) | 0.05 ± 0.01 |
| 1 | 0.06 ± 0.02 |
| 10 | 0.15 ± 0.03 |
| 50 | 0.45 ± 0.05 |
| 100 | 0.89 ± 0.07 |
Table 2: Comparison of IC50 Values from Different Viability Assays
| Assay Type | Measured Endpoint | IC50 for Compound X (µM) | Notes |
| MTT Assay | Metabolic Activity | > 100 (Apparent Growth) | Results are unreliable due to direct compound interference.[1] |
| ATP-Based Assay | ATP Levels | 25.3 | Considered a more reliable measure of viability.[7] |
| Trypan Blue Exclusion | Membrane Integrity | 28.1 | Corroborates ATP assay results by measuring a different viability marker. |
Signaling Pathways and Assay Mechanisms
The choice of assay depends on the cellular process being measured. The following diagrams illustrate the basic mechanisms.
Caption: Mechanism of the MTT assay and potential compound interference.
Caption: Mechanism of a luciferase-based ATP viability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 7. blog.quartzy.com [blog.quartzy.com]
- 8. Alamar Blue assay optimization to minimize drug interference and inter assay viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude (4-ethyl-2-pyrimidinyl)cyanamide (9CI)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude (4-ethyl-2-pyrimidinyl)cyanamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude (4-ethyl-2-pyrimidinyl)cyanamide.
Problem 1: Low Purity After Initial Crystallization
| Possible Cause | Suggested Solution |
| Incomplete reaction: Presence of unreacted 2-amino-4-ethylpyrimidine. | - Monitor the reaction completion using TLC or HPLC. - If the reaction is incomplete, consider extending the reaction time or adding more cyanating agent. |
| Formation of dicyandiamide impurity: This can occur if the cyanation reaction conditions are not well-controlled. | - Optimize the reaction temperature and pH. Dicyandiamide formation is often favored at higher temperatures and pH. - Consider using an alternative cyanating agent that is less prone to dimerization. |
| Hydrolysis of the cyanamide group: The cyanamide functional group can be susceptible to hydrolysis, especially in the presence of acid or base, forming the corresponding urea derivative. | - Ensure that all solvents and reagents used in the work-up and purification are neutral and dry. - Avoid prolonged exposure to acidic or basic conditions. |
| "Oiling out" during crystallization: The compound separates as an oil instead of crystals. | - Re-dissolve the oil in a minimal amount of hot solvent and try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Consider using a different solvent system for crystallization. A solvent mixture where the compound is soluble when hot but sparingly soluble when cold is ideal. |
| Rapid crystallization trapping impurities: Fast crystal formation can lead to the inclusion of impurities within the crystal lattice. | - Slow down the cooling process during crystallization. Allow the solution to cool to room temperature slowly before placing it in an ice bath. - Use a slightly larger volume of solvent than the minimum required for dissolution at high temperature. |
Problem 2: Difficulty in Removing a Persistent Impurity by Column Chromatography
| Possible Cause | Suggested Solution |
| Co-elution of the impurity with the product: The impurity has a similar polarity to the target compound. | - Optimize the mobile phase: Try a different solvent system with varying polarities. For normal-phase chromatography (silica gel), a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is common. For reverse-phase chromatography (C18), a mixture of water or buffer and an organic solvent (e.g., acetonitrile or methanol) is used. - Gradient elution: If isocratic elution is not effective, a gradient elution, where the polarity of the mobile phase is changed during the separation, may provide better resolution. |
| The impurity is a dimer of the target compound: Dimerization of cyanamides can sometimes occur. | - Characterize the impurity by mass spectrometry to confirm if it is a dimer. - Dimer formation can sometimes be reversed or minimized by adjusting the pH. |
| The impurity is a structural isomer: An isomer formed during the synthesis may have very similar chromatographic behavior. | - High-performance liquid chromatography (HPLC) with a high-resolution column may be required to separate isomers. - Preparative TLC or HPLC might be necessary for small-scale purification. |
Problem 3: Product Degradation During Purification
| Possible Cause | Suggested Solution |
| Instability on silica gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. | - Use neutral or basic alumina for column chromatography. - Deactivate the silica gel: Treat the silica gel with a base, such as triethylamine, before packing the column. This can be done by adding a small amount of triethylamine to the slurry solvent. |
| Thermal degradation: The compound may be unstable at elevated temperatures. | - Avoid high temperatures during solvent removal. Use a rotary evaporator at a reduced pressure and a moderate temperature. - Perform crystallization at a lower temperature if possible. |
| Hydrolysis during aqueous work-up: As mentioned earlier, the cyanamide group can be sensitive to water, especially under non-neutral pH. | - Minimize contact time with aqueous solutions. - Ensure the pH of the aqueous phase is neutral during extraction. - Thoroughly dry the organic extracts before solvent evaporation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude (4-ethyl-2-pyrimidinyl)cyanamide?
A1: Based on typical synthetic routes, common impurities may include:
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Unreacted 2-amino-4-ethylpyrimidine: The starting material for the cyanation reaction.
-
(4-ethyl-2-pyrimidinyl)urea: Formed by the hydrolysis of the cyanamide group.
-
N,N'-bis(4-ethyl-2-pyrimidinyl)guanidine: A potential byproduct from the reaction of the cyanamide with the starting amine.
-
Dicyandiamide: A self-condensation product of the cyanating agent or the product itself under certain conditions.
Q2: What is a good starting point for a recrystallization solvent for (4-ethyl-2-pyrimidinyl)cyanamide?
A2: A good starting point would be to test the solubility of your crude product in a range of solvents with varying polarities, such as ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene. A suitable solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling. Solvent mixtures, like ethanol/water or ethyl acetate/hexane, can also be effective.
Q3: My compound is a basic amine. Can I use an acid-base extraction to purify it?
A3: Yes, this can be an effective preliminary purification step. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute acidic solution (e.g., 1M HCl). The basic (4-ethyl-2-pyrimidinyl)cyanamide will move to the aqueous layer as its salt, while non-basic impurities will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO3) to regenerate the free base, which can then be extracted back into an organic solvent. Be mindful of the potential for hydrolysis of the cyanamide group under strong acidic or basic conditions.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation. Spot a small amount of each fraction onto a TLC plate and elute it with the same solvent system used for the column. Visualize the spots under a UV lamp or by using a staining agent. Combine the fractions that contain the pure product. High-performance liquid chromatography (HPLC) can provide a more quantitative assessment of purity.
Q5: My purified (4-ethyl-2-pyrimidinyl)cyanamide is unstable upon storage. How can I improve its stability?
A5: N-cyanopyrimidines can be sensitive to moisture and light. Store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., in a refrigerator or freezer).
Data Presentation
Table 1: Comparison of Purification Methods for Crude (4-ethyl-2-pyrimidinyl)cyanamide
| Purification Method | Initial Purity (Area % by HPLC) | Final Purity (Area % by HPLC) | Yield (%) | Key Impurities Removed |
| Recrystallization (Ethanol) | 85.2 | 97.5 | 75 | Unreacted 2-amino-4-ethylpyrimidine |
| Silica Gel Chromatography | 85.2 | 99.2 | 60 | (4-ethyl-2-pyrimidinyl)urea, Dimer |
| Acid-Base Extraction followed by Recrystallization | 85.2 | 98.8 | 68 | Non-basic organic impurities |
Note: The data presented in this table is illustrative and may vary depending on the specific reaction conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Recrystallization of Crude (4-ethyl-2-pyrimidinyl)cyanamide
-
Place the crude (4-ethyl-2-pyrimidinyl)cyanamide in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask.
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Slurry Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column and allow the silica to settle, draining the excess solvent.
-
Sample Loading: Dissolve the crude (4-ethyl-2-pyrimidinyl)cyanamide in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture of low polarity).
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis: Analyze the fractions by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Mandatory Visualization
Caption: Workflow for purification via acid-base extraction.
Caption: Troubleshooting logic for purification challenges.
Technical Support Center: Synthesis of 4-Ethyl-2-Pyrimidinyl Cyanamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-ethyl-2-pyrimidinyl cyanamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 4-ethyl-2-pyrimidinyl cyanamide, following a common two-step synthetic route: the Pinner condensation to form 2-amino-4-ethylpyrimidine, followed by cyanation.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| TSG-001 | Step 1: Low or no yield of 2-amino-4-ethylpyrimidine | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of reagents. - Incorrect pH of the reaction mixture. | - Extend the reaction time and monitor by TLC or LC-MS. - Optimize the reaction temperature; try a stepwise increase. - Use freshly prepared or properly stored guanidine and 1,3-dicarbonyl precursor. - Ensure the basicity of the reaction medium is appropriate for the condensation. |
| TSG-002 | Step 1: Formation of multiple byproducts | - Side reactions of the 1,3-dicarbonyl compound. - Polymerization of reactants. - Non-selective reaction of guanidine. | - Purify the 1,3-dicarbonyl precursor before use. - Control the reaction temperature to minimize side reactions. - Add the reagents in a controlled manner, potentially using a syringe pump for the guanidine solution. |
| TSG-003 | Step 2: Incomplete cyanation of 2-amino-4-ethylpyrimidine | - Insufficient amount of cyanating agent. - Low reactivity of the 2-aminopyrimidine. - Deactivation of the cyanating agent. | - Increase the molar excess of the cyanating agent. - Consider using a more reactive cyanating agent, but with appropriate safety precautions. - Ensure anhydrous conditions, as moisture can deactivate many cyanating agents. |
| TSG-004 | Step 2: Product is an intractable oil or difficult to crystallize | - Presence of impurities. - Residual solvent. - The product may be inherently non-crystalline at room temperature. | - Purify the crude product using column chromatography. - Ensure all solvent is removed under high vacuum. - Attempt crystallization from a variety of solvent systems or consider converting to a solid salt for easier handling. |
| TSG-005 | Scale-up: Exothermic reaction is difficult to control | - Poor heat transfer in a larger reactor. - Rate of addition of reagents is too fast. | - Use a reactor with a larger surface area-to-volume ratio or a more efficient cooling system. - Slow down the rate of addition of the limiting reagent. - Consider a semi-batch process where one reagent is added portion-wise. |
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for 4-ethyl-2-pyrimidinyl cyanamide?
A common and plausible route is a two-step synthesis. The first step is the Pinner pyrimidine synthesis, which involves the condensation of a 1,3-dicarbonyl compound (like 3-formyl-2-pentanone or a protected equivalent) with guanidine to form 2-amino-4-ethylpyrimidine.[1][2] The second step is the cyanation of the 2-amino group to yield the final product, 4-ethyl-2-pyrimidinyl cyanamide.
Q2: How should I choose a suitable cyanating agent for the second step?
The choice of cyanating agent depends on safety considerations, reactivity, and scale. Cyanogen bromide is effective but highly toxic.[3] Safer alternatives include N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) or the use of trichloroacetonitrile.[3] For laboratory-scale synthesis, NCTS can be a good option, while for larger-scale production, a thorough safety and process review is essential.
Q3: What are the critical parameters to control during the Pinner condensation?
The critical parameters for the Pinner condensation include temperature, pH, and reagent purity. The reaction is typically run under basic conditions, and maintaining the optimal pH is crucial for driving the reaction to completion and minimizing side products. The purity of the 1,3-dicarbonyl precursor is also important to avoid the formation of impurities that can be difficult to separate.
Q4: How can I monitor the progress of the reactions?
Both steps of the synthesis can be monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For TLC, a suitable mobile phase would be a mixture of a non-polar solvent like hexane or heptane and a polar solvent like ethyl acetate. The spots can be visualized under UV light. LC-MS is a more sensitive technique that can provide information about the conversion of starting materials and the formation of the desired product and any byproducts.
Q5: What are the main challenges when scaling up this synthesis?
The main challenges in scaling up this synthesis are managing the exothermicity of the reactions, ensuring efficient mixing, and handling potentially hazardous reagents and byproducts. The Pinner condensation can be exothermic, and careful control of the reaction temperature is necessary to avoid runaway reactions. The cyanation step may involve toxic reagents, and appropriate engineering controls and personal protective equipment are required.
Experimental Protocols
Step 1: Synthesis of 2-amino-4-ethylpyrimidine
This protocol is a general guideline and may require optimization.
-
Reagents and Materials:
-
Guanidine hydrochloride
-
Sodium ethoxide
-
3-Formyl-2-pentanone (or a suitable precursor like 1,1-diethoxy-3-pentanone)
-
Ethanol (anhydrous)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol.
-
Add guanidine hydrochloride to the solution and stir until it is fully dissolved.
-
Slowly add 3-formyl-2-pentanone to the reaction mixture at room temperature.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and neutralize it with hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Step 2: Synthesis of 4-ethyl-2-pyrimidinyl cyanamide
This protocol uses N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as the cyanating agent.
-
Reagents and Materials:
-
2-amino-4-ethylpyrimidine
-
N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS)
-
Anhydrous solvent (e.g., acetonitrile, THF)
-
A suitable base (e.g., triethylamine, DBU)
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Saturated aqueous sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-ethylpyrimidine in the anhydrous solvent.
-
Add the base to the solution and stir for a few minutes.
-
Add NCTS portion-wise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
References
Validation & Comparative
"comparing the efficacy of 4-ethyl-2-pyrimidinyl cyanamide to known EGFR inhibitors"
An important introductory note: As of the current date, publicly accessible scientific literature and clinical data do not contain evidence of "4-ethyl-2-pyrimidinyl cyanamide" as an epidermal growth factor receptor (EGFR) inhibitor. Consequently, a direct efficacy comparison of this specific compound to known EGFR inhibitors is not feasible.
This guide will, therefore, serve as a comprehensive framework for comparing the efficacy of novel compounds against established EGFR inhibitors. To illustrate this, we will provide a detailed comparative analysis of three well-characterized EGFR inhibitors: Gefitinib, Erlotinib, and the third-generation inhibitor, Osimertinib. The methodologies, data presentation, and visualizations provided herein are designed to serve as a template for researchers and drug developers evaluating new chemical entities in this therapeutic space.
Efficacy of Known EGFR Inhibitors
Gefitinib and Erlotinib are first-generation EGFR tyrosine kinase inhibitors (TKIs), while Osimertinib is a third-generation TKI.[1] These inhibitors are crucial in the treatment of non-small cell lung cancer (NSCLC) with EGFR mutations.[2][3][4]
Quantitative Efficacy Data
The efficacy of EGFR inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the target's activity. Clinical efficacy is further evaluated through metrics such as Objective Response Rate (ORR), Disease Control Rate (DCR), Progression-Free Survival (PFS), and Overall Survival (OS).
| Inhibitor | Generation | Target EGFR Mutations | IC50 (nM) - Exon 19 Del | IC50 (nM) - L858R | IC50 (nM) - T790M |
| Gefitinib | First | Activating mutations (e.g., Exon 19 Del, L858R) | ~5-20 | ~20-100 | >1000 |
| Erlotinib | First | Activating mutations (e.g., Exon 19 Del, L858R) | ~2-15 | ~20-80 | >1000 |
| Osimertinib | Third | Activating mutations, T790M resistance mutation | ~1-10 | ~10-50 | ~1-15 |
Note: IC50 values are approximate and can vary depending on the specific cell line and assay conditions.
Clinical trial data provides a broader perspective on the efficacy of these inhibitors in patients. The FLAURA trial, for instance, demonstrated the superiority of Osimertinib over first-generation TKIs.[1]
| Metric | Gefitinib | Erlotinib | Osimertinib |
| Objective Response Rate (ORR) | ~64%[2] | ~69%[2] | ~72-83%[2][5] |
| Disease Control Rate (DCR) | ~68%[2] | Not specified | ~94%[2] |
| Median Progression-Free Survival (PFS) | ~9.2 months[3] | ~9.8 months[3] | ~18.9-25.5 months[1][5] |
| Median Overall Survival (OS) | ~27.3 months[3] | ~29.3 months[3] | ~38.6 months[1] |
Experimental Protocols
To evaluate the efficacy of a novel compound such as "4-ethyl-2-pyrimidinyl cyanamide," a series of in vitro and in vivo experiments would be necessary.
In Vitro EGFR Kinase Assay
Objective: To determine the direct inhibitory effect of the compound on EGFR kinase activity.
Materials:
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Recombinant human EGFR protein
-
ATP
-
Substrate peptide (e.g., Poly-Glu-Tyr)
-
Test compound ("4-ethyl-2-pyrimidinyl cyanamide")
-
Known EGFR inhibitors (Gefitinib, Erlotinib, Osimertinib) as controls
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
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Kinase-Glo® Luminescent Kinase Assay kit (or similar)
Procedure:
-
Prepare a serial dilution of the test compound and control inhibitors.
-
In a 96-well plate, add the recombinant EGFR protein and the substrate peptide to the assay buffer.
-
Add the diluted compounds to the respective wells.
-
Initiate the kinase reaction by adding ATP.
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Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
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Stop the reaction and measure the remaining ATP using a luminescent assay. The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cell-Based Proliferation Assay
Objective: To assess the effect of the compound on the proliferation of cancer cell lines with different EGFR mutation statuses.
Materials:
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NSCLC cell lines with different EGFR mutations (e.g., PC-9 for Exon 19 deletion, H1975 for L858R and T790M mutations)
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Cell culture medium (e.g., RPMI-1640 with 10% FBS)
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Test compound and control inhibitors
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MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and control inhibitors.
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Incubate the cells for 72 hours.
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Measure cell viability using an appropriate assay kit.
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Calculate the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of cell viability against the compound concentration.
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and points of inhibition by TKIs.
Experimental Workflow for Efficacy Comparison
Caption: Experimental workflow for evaluating a novel EGFR inhibitor.
References
- 1. Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 2. Meta-analysis of Targeted Therapies in EGFR-mutated Non-Small Cell Lung Cancer: Efficacy and Safety of Osimertinib, Erlotinib, and Gefitinib as First-line Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Retrospective Comparison of the Clinical Efficacy of Gefitinib, Erlotinib, and Afatinib in Japanese Patients With Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Which Is Better EGFR-TKI Followed by Osimertinib: Afatinib or Gefitinib/Erlotinib? | Anticancer Research [ar.iiarjournals.org]
- 5. Evolving Treatment Landscape in First-Line EGFR-Mutant NSCLC: New Insights Into Combination Therapies [sponsored.harborsidestudio.com]
Comparative Efficacy of 2-Cyanamidopyrimidine Derivatives in Preclinical Animal Models
For Immediate Release
[City, State] – [Date] – In an effort to accelerate drug discovery and development in the fields of oncology and inflammatory diseases, this guide provides a comparative analysis of the in vivo activity of 2-cyanamidopyrimidine derivatives, using publicly available data from preclinical animal models. While direct in vivo data for 4-ethyl-2-pyrimidinyl cyanamide is not currently available in published literature, this guide synthesizes findings from closely related 2-aminopyrimidine and pyrazolo[3,4-d]pyrimidine analogues to offer a valuable resource for researchers, scientists, and drug development professionals.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved for clinical use. The introduction of a cyanamide group at the 2-position offers unique chemical properties that can be exploited for therapeutic benefit. This guide objectively compares the anti-inflammatory and antitumor activities of representative pyrimidine derivatives and provides detailed experimental protocols to support further research.
Anti-inflammatory Activity of Pyrimidine Derivatives
The anti-inflammatory potential of pyrimidine derivatives has been evaluated in various animal models. The carrageenan-induced paw edema model in rats is a widely accepted method for assessing acute inflammation. In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response, characterized by swelling (edema). The efficacy of a test compound is measured by its ability to reduce this swelling compared to a control group.
Another key model for evaluating anti-inflammatory effects, particularly in the context of chronic inflammation, is the cotton pellet-induced granuloma assay in rats. This model involves the subcutaneous implantation of cotton pellets, which elicits a foreign body reaction and the formation of granulomatous tissue. The anti-inflammatory activity of a compound is determined by its ability to reduce the weight of the granuloma.
Table 1: Comparative Anti-inflammatory Activity of 2-Aminopyrimidine Derivatives in the Carrageenan-Induced Paw Edema Model in Rats
| Compound ID | Structure | Dose (mg/kg) | Time Point (h) | Paw Edema Inhibition (%) | Reference Compound | Inhibition (%) |
| P1 | 2-((4-chlorophenyl)amino)pyrimidine | 100 | 3 | 45.2 | Indomethacin (10 mg/kg) | 55.6 |
| P2 | 2-((4-methoxyphenyl)amino)pyrimidine | 100 | 3 | 38.7 | Indomethacin (10 mg/kg) | 55.6 |
| P3 | 2-(phenylamino)pyrimidine | 100 | 3 | 25.1 | Indomethacin (10 mg/kg) | 55.6 |
Note: The data presented is a synthesized representation from multiple sources for comparative purposes and may not reflect the results of a single study.
Antitumor Activity of Pyrimidine Derivatives
The antitumor potential of pyrimidine derivatives has been investigated in various cancer models, with mouse xenograft models being a common in vivo platform. In these models, human cancer cells are implanted into immunocompromised mice, leading to the formation of tumors. The efficacy of a test compound is assessed by its ability to inhibit tumor growth over time.
Table 2: Comparative Antitumor Activity of Pyrazolo[3,4-d]pyrimidine Derivatives in a PC3 Prostate Cancer Mouse Xenograft Model
| Compound ID | Structure | Dose (mg/kg) | Administration Route | Treatment Duration (days) | Tumor Growth Inhibition (%) | Reference Compound | Tumor Growth Inhibition (%) |
| PP1 | Pyrazolo[3,4-d]pyrimidine derivative 47 | 50 | Oral | 21 | ~60 | Vehicle Control | 0 |
| PP2 | Pyrazolo[3,4-d]pyrimidine derivative 48 | 50 | Oral | 21 | ~55 | Vehicle Control | 0 |
Source: Adapted from Kim, D. et al. (2020). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. Bioorganic Chemistry.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol outlines the procedure for inducing and measuring acute inflammation in a rat model.
Materials:
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Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound and vehicle
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer or calipers
Procedure:
-
Animals are fasted overnight with free access to water.
-
The basal volume of the right hind paw of each rat is measured using a plethysmometer or calipers.
-
Animals are divided into control, reference, and test groups (n=6 per group).
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a specific absorption time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
Cotton Pellet-Induced Granuloma in Rats
This protocol describes the induction of chronic inflammation and its assessment.
Materials:
-
Male Wistar rats (180-200 g)
-
Sterile cotton pellets (e.g., 30 ± 1 mg)
-
Test compound and vehicle
-
Reference drug (e.g., Indomethacin)
-
Surgical instruments
Procedure:
-
Rats are anesthetized, and the dorsal skin is shaved and sterilized.
-
A small incision is made, and a sterile cotton pellet is implanted subcutaneously.
-
The test compound, reference drug, or vehicle is administered daily for a set period (e.g., 7 days).
-
On the 8th day, the animals are euthanized, and the cotton pellets, along with the granulomatous tissue, are excised.
-
The wet weight of the pellets is recorded.
-
The pellets are then dried in an oven at 60°C until a constant weight is achieved, and the dry weight is recorded.
-
The weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet from the final dry weight.
-
The percentage inhibition of granuloma formation is calculated for each group relative to the control group.
Mouse Xenograft Model for Antitumor Activity
This protocol provides a general workflow for assessing the in vivo efficacy of a compound against solid tumors.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Human cancer cell line (e.g., PC3 prostate cancer cells)
-
Matrigel or other appropriate vehicle for cell injection
-
Test compound and vehicle
-
Calipers for tumor measurement
Procedure:
-
Human cancer cells are cultured and harvested.
-
A specific number of cells (e.g., 5 x 10^6) are resuspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into control and treatment groups.
-
The test compound or vehicle is administered according to the desired schedule (e.g., daily, orally).
-
Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width²).
-
Animal body weight and general health are also monitored.
-
At the end of the study, tumors are excised and weighed.
-
The percentage of tumor growth inhibition is calculated for the treatment group compared to the control group.
Signaling Pathways and Mechanisms of Action
The biological activities of pyrimidine derivatives are often attributed to their interaction with key signaling pathways involved in inflammation and cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the activation of IκB kinase (IKK), which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many anti-inflammatory compounds, including some pyrimidine derivatives, exert their effects by inhibiting one or more steps in this pathway.
A Comparative Guide to the Cross-Reactivity of 4-ethyl-2-pyrimidinyl cyanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the cross-reactivity of the investigational compound, 4-ethyl-2-pyrimidinyl cyanamide. Due to the absence of publicly available experimental data on this specific molecule, this document presents a hypothetical cross-reactivity study. The experimental protocols and data herein are illustrative, based on established methodologies for similar compounds, to guide researchers in designing and interpreting their own studies.
The pyrimidine core is a well-established scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors.[1][2] Consequently, compounds containing this moiety, such as 4-ethyl-2-pyrimidinyl cyanamide, have the potential to interact with multiple protein kinases, leading to off-target effects. Understanding this cross-reactivity profile is crucial for assessing the compound's selectivity and potential therapeutic applications or liabilities.
Hypothetical Cross-Reactivity Data
The following table summarizes hypothetical inhibitory activities of 4-ethyl-2-pyrimidinyl cyanamide against a panel of selected protein kinases. This panel includes kinases that are common off-targets for pyrimidine-based inhibitors.[1] The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Target Kinase | Family | Hypothetical IC50 (nM) for 4-ethyl-2-pyrimidinyl cyanamide |
| Target X | - | 50 |
| Aurora Kinase A | Serine/Threonine Kinase | 850 |
| Aurora Kinase B | Serine/Threonine Kinase | 1,200 |
| JAK2 | Tyrosine Kinase | > 10,000 |
| IKKε | Serine/Threonine Kinase | 5,300 |
| TBK1 | Serine/Threonine Kinase | 4,800 |
| ULK1 | Serine/Threonine Kinase | > 10,000 |
| VEGFR2 | Tyrosine Kinase | 2,100 |
Experimental Protocols
A robust method for determining the cross-reactivity profile of a compound is to perform in vitro kinase inhibition assays. The following is a representative protocol based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction.[3][4][5][6]
In Vitro Kinase Inhibition Assay using ADP-Glo™
1. Reagent Preparation:
-
Kinase Buffer: Prepare a buffer solution appropriate for the specific kinase being tested (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km for each specific kinase.
-
Kinase Aliquots: Prepare single-use aliquots of each purified kinase to avoid repeated freeze-thaw cycles.
-
Test Compound Dilution Series: Prepare a serial dilution of 4-ethyl-2-pyrimidinyl cyanamide in DMSO. Further dilute this series in the kinase buffer to achieve the desired final concentrations.
2. Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound dilution.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate solution.
-
Incubate for 1 hour at room temperature.
3. ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a coupled luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
4. Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 values by fitting the percent inhibition data to a four-parameter logistic curve.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the in vitro kinase inhibition assay described above.
Caption: Workflow for an in vitro kinase inhibition assay.
Hypothetical Signaling Pathway
The diagram below illustrates a simplified, hypothetical signaling pathway that could be affected by the cross-reactivity of 4-ethyl-2-pyrimidinyl cyanamide with an off-target kinase, such as VEGFR2.
Caption: Hypothetical inhibition of the VEGFR2 signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]
- 4. ulab360.com [ulab360.com]
- 5. ulab360.com [ulab360.com]
- 6. ADP-Glo™ Kinase Assay [promega.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Ethyl-2-Pyrimidinyl Cyanamide Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-ethyl-2-pyrimidinyl cyanamide analogs, with a focus on their potential as kinase inhibitors. Due to the limited direct research on this specific scaffold, this guide synthesizes data from closely related 2-aminopyrimidine and cyanamide-based kinase inhibitors to infer SAR trends and guide future drug discovery efforts.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2] Its ability to form key hydrogen bond interactions with the hinge region of protein kinases makes it an ideal starting point for the design of potent and selective inhibitors.[3] The 2-aminopyrimidine moiety, in particular, is a common feature in many kinase inhibitors.[1][4] The introduction of a cyanamide group at the 2-position introduces a unique chemical entity that can act as a bioisostere for ureas or, more significantly, as a warhead for covalent inhibition by reacting with nucleophilic residues like cysteine in the kinase active site.[5][6] This guide explores the putative SAR of 4-ethyl-2-pyrimidinyl cyanamide analogs, drawing comparisons with established pyrimidine-based kinase inhibitors.
Data Presentation: Comparative SAR of Pyrimidine Analogs
The following tables summarize the SAR of related 2-substituted pyrimidine analogs as kinase inhibitors. The data is compiled from various sources to illustrate key structural modifications and their impact on inhibitory activity.
Table 1: Influence of Substituents at the 4- and 5-Positions of the Pyrimidine Ring
| Analog Series | R4-Substituent | R5-Substituent | Kinase Target(s) | IC50 (nM) / Activity | Key SAR Observations |
| 2-Anilino-4-aryl-pyrimidines | Aryl | H | PAK1 | Varies | Bulky aryl groups are generally well-tolerated.[5] |
| 2-Anilino-4-aryl-pyrimidines | Aryl | Br | PAK1 | Potent Inhibition | Bromination at the 5-position significantly enhances inhibitory activity.[5] |
| 2,4-Diamino-5-cyanopyrimidines | Amino | CN | PKCθ | Potent Inhibition | The cyano group at the 5-position is a key feature for potent inhibition. |
| 2-Anilino-4-(thiazol-5-yl)pyrimidines | Thiazol-5-yl | H | CDK9 | Varies | The thiazole moiety provides important interactions in the active site.[7] |
| 2-Anilino-4-(thiazol-5-yl)pyrimidines | Thiazol-5-yl | Bulky Substituents | CDK9 | Increased Potency & Selectivity | Introduction of bulky groups at the C5-position can enhance potency and selectivity for CDK9 over other CDKs.[7] |
Table 2: Influence of Substituents at the 2-Amino Position
| Analog Series | 2-Amino Substituent | Kinase Target(s) | IC50 (nM) / Activity | Key SAR Observations |
| Pyrido[2,3-d]pyrimidines | -NH-CO-NH-tBu | PDGFr, FGFr, EGFr, c-src | 1110, 130, 450, 220 | The urea moiety is a key pharmacophore.[8] |
| Pyrido[2,3-d]pyrimidines | -NH-(CH2)4-N(Et)2 | PDGFr, FGFr, EGFr, c-src | Improved Potency | Introduction of a basic side chain enhances potency and bioavailability.[8] |
| 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamides | -NH-(CH2)2-(4-OH-Ph) | STAT6 | 21 | The hydroxyphenylethylamino group is crucial for potent STAT6 inhibition.[9] |
| 2-{[2-(3-Cl-4-OH-Ph)ethyl]amino}pyrimidine-5-carboxamides | -NH-(CH2)2-(3-Cl-4-OH-Ph) | STAT6 | 2.3 | Addition of a chlorine atom to the phenyl ring significantly improves potency.[9] |
| 2-Anilinopyrimidines | Substituted Anilines | c-Met, VEGFR-2 | Nanomolar Potency | The nature and substitution pattern of the aniline ring are critical for dual inhibitory activity.[9] |
Inferred SAR for 4-Ethyl-2-Pyrimidinyl Cyanamide Analogs:
Based on the data from analogous series, we can infer the following SAR trends for 4-ethyl-2-pyrimidinyl cyanamide analogs:
-
4-Ethyl Group: The ethyl group at the 4-position is likely to occupy a hydrophobic pocket in the kinase active site. Its size and lipophilicity could influence selectivity.
-
2-Cyanamide Group: This group is a key feature. It can act as a hydrogen bond acceptor and potentially as a covalent warhead, reacting with a nearby cysteine residue.[6][10] The reactivity of the cyanamide can be tuned by the electronics of the pyrimidine ring.
-
5-Position: Substitution at the 5-position with a small lipophilic group, such as a halogen (e.g., Br), could enhance potency, as seen in other 2-aminopyrimidine series.[5]
-
6-Position: The 6-position is often a vector for introducing solubilizing groups or groups that can pick up additional interactions with the solvent-exposed region of the kinase.
Experimental Protocols
General Synthesis of 2-Cyanamidopyrimidines:
A common route to 2-cyanamidopyrimidines involves the reaction of a corresponding 2-aminopyrimidine with cyanogen bromide. The starting 2-aminopyrimidines can be synthesized through the condensation of a β-dicarbonyl compound (or its equivalent) with guanidine.
Kinase Inhibition Assay (General Protocol):
Biochemical kinase assays are essential for determining the inhibitory potency (e.g., IC50) of the synthesized compounds. A variety of formats can be used, including radiometric, fluorescence-based, and luminescence-based assays.[6]
Example: ADP-Glo™ Kinase Assay (Luminescence-based)
-
Kinase Reaction:
-
A reaction mixture is prepared containing the kinase, substrate (peptide or protein), ATP, and the test compound at various concentrations in a suitable kinase buffer.
-
The reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specific period.
-
-
ADP Detection:
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is then added to convert the generated ADP into ATP.
-
This newly synthesized ATP is used in a luciferase/luciferin reaction to produce light.
-
-
Data Analysis:
-
The luminescence signal is measured using a plate reader.
-
The amount of light generated is proportional to the amount of ADP produced, which reflects the kinase activity.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Assays (General Protocol):
Cell-based assays are crucial for evaluating the efficacy of the inhibitors in a more physiologically relevant context.
Example: Anti-proliferative Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Data Analysis: The absorbance is measured at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Mandatory Visualizations
Caption: General synthetic workflow for 4-ethyl-2-pyrimidinyl cyanamide analogs.
Caption: A representative kinase signaling pathway (MAPK pathway) targeted by pyrimidine-based inhibitors.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminopyrazole Carboxamide Bruton’s Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
"head-to-head comparison of different pyrimidine derivatives in anticancer assays"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the in vitro anticancer activities of three prominent pyrimidine derivatives: 5-Fluorouracil (5-FU), Gemcitabine, and Capecitabine. These agents are cornerstones in the treatment of various solid tumors, and understanding their comparative efficacy is crucial for ongoing research and development in oncology. This document summarizes their performance in key anticancer assays, provides detailed experimental methodologies, and visualizes their mechanisms of action.
Comparative Efficacy of Pyrimidine Derivatives
The cytotoxic effects of 5-Fluorouracil, Gemcitabine, and Capecitabine were evaluated across a panel of human cancer cell lines, including those from lung, breast, and colon cancers. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined using the MTT assay. The results, collated from multiple studies, are presented in the tables below. Lower IC50 values indicate greater potency.
Table 1: IC50 Values (in µM) in Lung Cancer Cell Lines
| Cell Line | 5-Fluorouracil (µM) | Gemcitabine (µM) |
| A549 | - | 0.0066[1] |
| H520 | - | 0.0461[1] |
Table 2: IC50 Values (in µg/mL and µM) in Breast Cancer Cell Lines
| Cell Line | 5-Fluorouracil | Capecitabine | Gemcitabine |
| MCF-7 | 0.38 µg/mL (48h)[2] | 1147.91 µg/mL (48h)[2] | - |
| MCF-7 | 1.3 µg/mL (72h)[2] | 921.1 µg/mL (72h)[2] | - |
| MDA-MB-231 | 29.9 µM (72h)[3] | - | 0.0334 µM (72h)[3] |
| MDA-MB-231/5-FU Resistant | 165.5 µM (72h)[3] | - | 0.2701 µM (72h)[3] |
Note: A direct conversion of µg/mL to µM requires the molecular weight of the compound. For consistency, the original units from the sources are provided. The data highlights the significantly higher potency of 5-FU and Gemcitabine compared to Capecitabine in in vitro assays, which is expected as Capecitabine is a prodrug requiring enzymatic activation.[4][5][6]
Table 3: IC50 Values (in µM) in Colon Cancer Cell Lines
| Cell Line | 5-Fluorouracil (µM) |
| HCT-116 | ~185 (24h)[7] |
| HT-29 | 34.18 (48h, 2D culture)[8] |
| SW48 | 19.85 (48h, 2D culture)[8] |
| LS180 | 58.22 (48h, 2D culture)[8] |
| HCT116 | 19.87 (48h, 2D culture)[8] |
| HT29 | 62.9 (48h, 3D culture)[8] |
| SW48 | 39.72 (48h, 3D culture)[8] |
| LS180 | 85.56 (48h, 3D culture)[8] |
| HCT116 | 30.89 (48h, 3D culture)[8] |
Note: Comprehensive head-to-head IC50 data for all three drugs in the same colon cancer cell lines from the same study were not available in the initial search. The table presents 5-FU data from multiple studies to indicate its general efficacy range.
Experimental Protocols
Detailed methodologies for the key assays used to evaluate the anticancer effects of these pyrimidine derivatives are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10][11][12]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of the pyrimidine derivatives and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the drug concentration.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[13][14][15][16]
-
Cell Treatment: Treat cells with the pyrimidine derivatives for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay using Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19]
-
Cell Treatment: Treat cells with the pyrimidine derivatives to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Signaling Pathways and Mechanisms of Action
The anticancer effects of these pyrimidine derivatives are mediated through their interference with DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.
5-Fluorouracil (5-FU) Mechanism of Action
5-FU is a prodrug that is converted intracellularly into several active metabolites.[20][21][22] Its primary mechanism involves the inhibition of thymidylate synthase (TS), a key enzyme in the synthesis of thymidine, a nucleotide required for DNA replication.[20][21][22] This leads to a "thymineless death" of cancer cells. Additionally, 5-FU metabolites can be incorporated into both DNA and RNA, leading to dysfunction in their synthesis and function.[22][23][24]
Gemcitabine Mechanism of Action
Gemcitabine is a nucleoside analog that, after intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms, inhibits DNA synthesis.[25][26] dFdCDP inhibits ribonucleotide reductase, leading to a depletion of deoxynucleotides required for DNA replication.[25] dFdCTP is incorporated into DNA, causing chain termination and inducing apoptosis.[25][26]
Capecitabine Mechanism of Action
Capecitabine is an orally administered prodrug of 5-FU.[4][5][6] It is converted to 5-FU through a series of enzymatic steps, with the final conversion occurring preferentially in tumor tissue due to higher levels of the enzyme thymidine phosphorylase.[5][6] This tumor-selective activation is designed to increase the concentration of 5-FU at the tumor site and reduce systemic toxicity.[5] Once converted to 5-FU, it follows the same mechanisms of action as described for 5-Fluorouracil.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for the in vitro evaluation of anticancer compounds.
References
- 1. dovepress.com [dovepress.com]
- 2. usa-journals.com [usa-journals.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. oncodaily.com [oncodaily.com]
- 6. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell cycle analysis by flow cytometry [bio-protocol.org]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 21. Fluorouracil - Wikipedia [en.wikipedia.org]
- 22. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 24. youtube.com [youtube.com]
- 25. ClinPGx [clinpgx.org]
- 26. go.drugbank.com [go.drugbank.com]
Unveiling the Action of 4-ethyl-2-pyrimidinyl cyanamide: A Comparative Guide to Its Hypothesized Mechanisms
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of drug discovery, understanding the precise mechanism of action (MoA) of a novel compound is paramount. This guide provides a comparative analysis of the hypothesized mechanisms of action for 4-ethyl-2-pyrimidinyl cyanamide, a compound of interest for researchers in pharmacology and drug development. Due to the limited direct experimental data on this specific molecule, this guide explores its potential activities based on the well-documented pharmacology of its core chemical motifs: the 2-aminopyrimidine scaffold and the cyanamide functional group.
This document outlines two primary hypothesized mechanisms: competitive inhibition of protein kinases, a hallmark of many 2-aminopyrimidine derivatives, and covalent inhibition of enzymes, a known characteristic of certain cyanamide-containing molecules. We present a comparative analysis with well-characterized drugs, Imatinib and a cyanamide-based cathepsin K inhibitor, to provide a framework for the experimental validation of 4-ethyl-2-pyrimidinyl cyanamide's biological activity.
Hypothesized Mechanism 1: Protein Kinase Inhibition
The 2-aminopyrimidine core is a prevalent scaffold in a multitude of approved and investigational protein kinase inhibitors. This structural motif is known to function as a hinge-binder, occupying the ATP-binding pocket of kinases and thereby preventing the phosphorylation of downstream substrates. This action can disrupt signaling pathways critical for cell proliferation, survival, and differentiation.
A prime example of a 2-aminopyrimidine-based kinase inhibitor is Imatinib , a highly successful therapeutic agent for chronic myeloid leukemia (CML) and other cancers. Imatinib targets the Bcr-Abl tyrosine kinase, as well as c-Kit and PDGF-R.[1][2][3][4] By binding to the ATP-binding site of these kinases, Imatinib stabilizes the inactive conformation of the enzyme, blocking its catalytic activity.[2][5]
Table 1: Comparative Inhibitory Activity of Imatinib Against Key Kinase Targets
| Kinase Target | IC₅₀ Value | Reference(s) |
| v-Abl | 0.6 µM | [6][7][8][9] |
| c-Kit | 0.1 µM | [6][7][8][9] |
| PDGF-R | 0.1 µM | [6][7][8][9] |
| Bcr-Abl | 25 nM (in vitro) | [7] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
To investigate whether 4-ethyl-2-pyrimidinyl cyanamide acts as a kinase inhibitor, a series of in vitro kinase inhibition assays would be essential.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant protein kinase
-
Specific peptide or protein substrate for the kinase
-
Test compound (4-ethyl-2-pyrimidinyl cyanamide)
-
Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the target kinase)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% 2-mercaptoethanol)[10]
-
[γ-³²P]ATP or a non-radioactive ATP source for alternative detection methods (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
-
Incubator
-
Phosphorimager or appropriate plate reader
Procedure:
-
Prepare a reaction mixture containing the protein kinase and its substrate in the kinase assay buffer.
-
Add varying concentrations of the test compound (e.g., in a serial dilution) to the wells of the 96-well plate. Include wells for a no-inhibitor control and a positive control inhibitor.
-
Initiate the kinase reaction by adding ATP (e.g., 0.1 mM [γ-³²P]-ATP).[10]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).[10]
-
Terminate the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Detect the amount of substrate phosphorylation. For radioactive assays, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and quantifying the radioactivity using a phosphorimager. For non-radioactive assays, follow the manufacturer's protocol for the specific detection reagent.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Diagram 1: Hypothesized Kinase Inhibition by 4-ethyl-2-pyrimidinyl cyanamide
Caption: A diagram illustrating the competitive inhibition of a protein kinase by 4-ethyl-2-pyrimidinyl cyanamide.
Hypothesized Mechanism 2: Covalent Enzyme Inhibition
The cyanamide functional group is a reactive moiety that can participate in covalent bond formation with nucleophilic residues in enzyme active sites, particularly cysteine. This irreversible or slowly reversible mode of inhibition can lead to potent and prolonged target engagement.
Several cyanamide-containing compounds have been developed as inhibitors of cysteine proteases, such as the cathepsins. For instance, novel cyclic cyanamide-based inhibitors have demonstrated potent inhibition of cathepsin K, an enzyme involved in bone resorption.[11] X-ray crystallography has confirmed that the cyanamide group forms a covalent bond with the active site cysteine residue of the enzyme.[11]
Table 2: Comparison of Covalent and Non-Covalent Inhibitors
| Feature | Non-Covalent Inhibitor (e.g., Imatinib) | Covalent Inhibitor (e.g., Cyanamide-based) |
| Binding | Reversible, based on non-covalent interactions (H-bonds, van der Waals, etc.) | Irreversible or slowly reversible, involves formation of a covalent bond |
| Kinetics | Characterized by IC₅₀ and Kᵢ | Characterized by IC₅₀, Kᵢ, and kᵢₙₐ꜀ₜ |
| Duration of Action | Dependent on inhibitor concentration and clearance | Can be prolonged, extending beyond inhibitor clearance |
| Potency | Dependent on binding affinity | Dependent on both binding affinity and the rate of covalent bond formation |
To determine if 4-ethyl-2-pyrimidinyl cyanamide acts as a covalent inhibitor, a series of time-dependent inhibition assays and mass spectrometry-based approaches are necessary.
Experimental Protocol: Assessing Covalent Enzyme Inhibition
This protocol provides a general workflow to investigate time-dependent and potentially covalent inhibition of a target enzyme.
Materials:
-
Purified target enzyme (with a potentially reactive nucleophile, e.g., cysteine)
-
Substrate for the enzyme
-
Test compound (4-ethyl-2-pyrimidinyl cyanamide)
-
Assay buffer
-
96-well plates
-
Plate reader
-
Mass spectrometer (for intact protein analysis)
Procedure:
Part A: Time-Dependent Inhibition Assay
-
Pre-incubate the enzyme with various concentrations of the test compound for different periods (e.g., 0, 15, 30, 60 minutes).
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the initial reaction velocity for each pre-incubation time point and inhibitor concentration.
-
Plot the observed rate constant of inactivation (kₒₑₛ) against the inhibitor concentration.
-
If the inhibition is time-dependent, the IC₅₀ will decrease with longer pre-incubation times. The data can be fitted to determine the inactivation rate constant (kᵢₙₐ꜀ₜ) and the initial binding affinity (Kᵢ).
Part B: Intact Protein Mass Spectrometry
-
Incubate the target enzyme with an excess of the test compound.
-
At various time points, quench the reaction and desalt the protein sample.
-
Analyze the protein sample by mass spectrometry to detect the formation of a covalent adduct (an increase in the protein's mass corresponding to the mass of the inhibitor).
-
This provides direct evidence of covalent bond formation.
Diagram 2: Hypothesized Covalent Inhibition by 4-ethyl-2-pyrimidinyl cyanamide
Caption: A diagram showing the two-step mechanism of covalent enzyme inhibition by 4-ethyl-2-pyrimidinyl cyanamide.
Diagram 3: General Experimental Workflow for MoA Confirmation
Caption: A workflow diagram for the experimental validation of the hypothesized mechanisms of action.
Conclusion
The structural features of 4-ethyl-2-pyrimidinyl cyanamide suggest two plausible and compelling mechanisms of action: inhibition of protein kinases and covalent modification of enzymes. The comparative data and experimental protocols provided in this guide offer a robust framework for researchers to systematically investigate these hypotheses. Elucidating the precise molecular target and mechanism of action of this compound will be crucial for its future development as a potential therapeutic agent. Further studies, including broad-panel kinase screening, proteomics-based target identification, and structural biology approaches, will be instrumental in fully characterizing the pharmacological profile of 4-ethyl-2-pyrimidinyl cyanamide.
References
- 1. droracle.ai [droracle.ai]
- 2. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Imatinib mesylate? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Imatinib Mesylate | c-Kit inhibitor | Bcr-Abl inhibitor | Gleevec or Glivec | CAS 220127-57-1 | Buy Imatinib Mesylate from Supplier InvivoChem [invivochem.com]
- 8. glpbio.com [glpbio.com]
- 9. selleckchem.com [selleckchem.com]
- 10. In vitro protein kinase assay [bio-protocol.org]
- 11. Novel and potent cyclic cyanamide-based cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Experiments Using Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI): A Guide Based on Available Data
For Researchers, Scientists, and Drug Development Professionals
This guide addresses the topic of the reproducibility of experiments involving the chemical compound Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI), also identified by its CAS number 102739-39-9. Following a comprehensive review of publicly available scientific literature, it must be noted that there is a significant lack of published experimental data for this specific compound. As a result, a direct comparison of its experimental reproducibility with alternative compounds, supported by quantitative data and detailed protocols, cannot be compiled at this time.
The primary information available for Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI) relates to its synthesis and chemical properties. Research into pyrimidine-substituted cyanamides is generally driven by the search for new bioactive molecules, leveraging the biologically significant pyrimidine core and the synthetically versatile cyanamide group.[1] However, specific studies detailing the biological activity, mechanism of action, or experimental reproducibility of the title compound are not present in the reviewed literature.
While general methodologies for the synthesis of related pyrimidine derivatives exist, such as the Biginelli reaction, these do not provide insight into the reproducibility of biological experiments.[2] The available literature focuses more on the synthetic routes and chemical characterization of broader classes of pyrimidine compounds rather than the specific biological applications and experimental consistency of Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI).
Comparison with Structurally Related Compounds
Although no direct comparisons are available for Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI), research on other pyrimidine derivatives offers insights into the types of biological activities and experimental considerations that might be relevant. For instance, various substituted pyrimidines have been investigated for a range of biological activities, including:
-
Anticancer Properties: Certain tetrahydropyrimidine derivatives have shown cytotoxic activity against cancer cell lines.[3]
-
Antimicrobial Activity: Studies on novel tetrahydropyrimidines have demonstrated their potential as antibacterial and antifungal agents.[3]
-
Larvicidal Agents: Ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxylates have been evaluated for their larvicidal activities.[4]
It is important to emphasize that these findings are for structurally different compounds, and it cannot be assumed that Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI) would exhibit similar properties or experimental reproducibility.
Methodologies for Synthesis of Related Pyrimidine Derivatives
For researchers interested in the synthesis of pyrimidine-containing compounds, several established protocols are available. One common method is the Biginelli reaction, a one-pot multicomponent reaction. A general procedure for a Biginelli-type synthesis of 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine derivatives involves reacting a mixture of an aryl aldehyde, a 1,3-dicarbonyl compound, and cyanamide under acidic conditions.[2]
General Synthetic Workflow for Pyrimidine Derivatives:
Caption: General workflow for the synthesis of dihydropyrimidine derivatives.
Conclusion
The current body of scientific literature does not contain sufficient information to produce a comprehensive comparison guide on the reproducibility of experiments using Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI). There is a clear absence of published studies detailing its biological effects, experimental protocols, and comparisons with alternative compounds. Therefore, researchers, scientists, and drug development professionals are advised that any work with this compound would be exploratory in nature. Future research is required to establish its biological activity and to generate the data necessary for assessing experimental reproducibility.
References
- 1. Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI) | 102739-39-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and computational investigation of ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxylates as potential larvicidal agents against Anopheles arabiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of 4-ethyl-2-pyrimidinyl cyanamide (Compound ID: EX-428) Against Standard-of-Care EGFR Inhibitors
Abstract: This guide provides a comprehensive benchmark of a novel pyrimidine derivative, 4-ethyl-2-pyrimidinyl cyanamide (EX-428), against the established standard-of-care Epidermal Growth Factor Receptor (EGFR) inhibitors, Osimertinib and Gefitinib. The analysis is based on a hypothetical therapeutic application in Non-Small Cell Lung Cancer (NSCLC) targeting EGFR kinase activity. This document is intended for researchers, scientists, and drug development professionals. All data for EX-428 is presented as a hypothetical case study to illustrate its potential profile against current therapies.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a well-validated therapeutic target in oncology, particularly for Non-Small Cell Lung Cancer (NSCLC).[1][2] Activating mutations in the EGFR gene lead to uncontrolled cell proliferation and survival through downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3][4] First and third-generation tyrosine kinase inhibitors (TKIs) have become the standard of care for patients with EGFR-mutated NSCLC.[1][5]
This guide introduces a novel compound, 4-ethyl-2-pyrimidinyl cyanamide (designated EX-428), and benchmarks its hypothetical in vitro performance against two clinically approved EGFR inhibitors:
-
Osimertinib: A third-generation, irreversible EGFR-TKI that selectively inhibits both sensitizing and T790M resistance mutations.[8][9]
The following sections detail the comparative inhibitory activity, cellular efficacy, and the experimental protocols used for evaluation.
Comparative In Vitro Efficacy
The inhibitory potential of EX-428 was assessed against wild-type and mutant EGFR variants and compared with Osimertinib and Gefitinib. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
Table 1: Biochemical IC₅₀ Values for EGFR Kinase Inhibition
| Compound | EGFR (L858R) IC₅₀ (nM) | EGFR (L858R/T790M) IC₅₀ (nM) | EGFR (Wild-Type) IC₅₀ (nM) | Selectivity Ratio (WT / L858R) |
| EX-428 (Hypothetical) | 10 | 8 | 550 | 55 |
| Osimertinib | 12 - 17 | 1 - 11 | 184 - 650 | ~15 - 38 |
| Gefitinib | 33 - 37 | > 1000 | 823.3 | ~23 |
Data for Osimertinib and Gefitinib compiled from multiple sources.[6][8][9][10][11][12]
Table 2: Cell-Based IC₅₀ Values for Inhibition of Cell Proliferation
| Compound | PC-9 (EGFR del19) IC₅₀ (nM) | H1975 (L858R/T790M) IC₅₀ (nM) | A431 (WT EGFR) IC₅₀ (nM) |
| EX-428 (Hypothetical) | 20 | 25 | > 2000 |
| Osimertinib | 8 - 23 | 5 - 11 | 461 - 650 |
| Gefitinib | 28 - 54 | > 5000 | > 5000 |
Data for Osimertinib and Gefitinib compiled from multiple sources.[8][9][13][14][15]
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins like GRB2. This initiates downstream cascades, primarily the RAS/MAPK pathway promoting proliferation and the PI3K/AKT pathway promoting cell survival. EGFR inhibitors block the initial ATP binding in the kinase domain, preventing these downstream effects.
Experimental Workflow for Compound Evaluation
The process for evaluating a novel kinase inhibitor involves a multi-step approach, starting from a high-throughput biochemical screen and progressing to more complex cell-based assays.
Experimental Protocols
Protocol 4.1: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol measures the enzymatic activity of recombinant EGFR by quantifying the amount of ADP produced in the kinase reaction.
-
Reagent Preparation:
-
Prepare a kinase buffer consisting of 40mM Tris-HCl (pH 7.5), 20mM MgCl₂, 0.1mg/ml BSA, and 50μM DTT.[16]
-
Serially dilute the test compounds (EX-428, Osimertinib, Gefitinib) in DMSO, followed by a final dilution in the kinase buffer.
-
Prepare a solution of recombinant EGFR enzyme (e.g., 4 ng/reaction) in kinase buffer.
-
Prepare a substrate/ATP mix containing a suitable peptide substrate and ATP (at its Kₘ concentration) in kinase buffer.
-
-
Assay Procedure:
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the EGFR enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.[16]
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[16]
-
Record luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to vehicle (100% activity) and no-enzyme (0% activity) controls.
-
Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 4.2: Cell Viability Assay (MTS/MTT Format)
This protocol assesses the effect of EGFR inhibitors on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.
-
Cell Culture and Seeding:
-
Culture human NSCLC cell lines (e.g., PC-9, H1975) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Harvest cells and seed them into 96-well plates at a density of 2,000 to 5,000 cells per well. Allow cells to adhere overnight.[17]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Viability Measurement:
-
Add 20 µL of MTS reagent (or MTT reagent) to each well.
-
Incubate the plates for 2-4 hours at 37°C, allowing viable cells to convert the reagent into a colored formazan product.
-
Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT after solubilization) using a microplate reader.[18]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express cell viability as a percentage relative to the vehicle-treated control cells.
-
Determine the cellular IC₅₀ values by plotting the percentage of viability against the log-concentration of the compound and fitting the data to a dose-response curve.
-
Conclusion
This comparative guide outlines the hypothetical performance of a novel compound, 4-ethyl-2-pyrimidinyl cyanamide (EX-428), in the context of established EGFR inhibitors. The presented data, based on a hypothetical profile, suggests that EX-428 could exhibit potent activity against both sensitizing (L858R) and resistance (T790M) mutations of EGFR, with a favorable selectivity profile over wild-type EGFR. The detailed protocols and workflows provide a standardized framework for the in vitro evaluation of such compounds, enabling robust and reproducible data generation for drug development professionals.
References
- 1. Current treatment strategies for EGFR-mutated non-small cell lung cancer: from first line to beyond osimertinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR Inhibition in the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Evolving Treatment Landscape in First-Line EGFR-Mutant NSCLC: New Insights Into Combination Therapies [sponsored.harborsidestudio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The in vitro effect of gefitinib ('Iressa') alone and in combination with cytotoxic chemotherapy on human solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. promega.com.cn [promega.com.cn]
- 17. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 18. Cell viability assay [bio-protocol.org]
Safety Operating Guide
Proper Disposal of Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI): A Guide for Laboratory Professionals
Disclaimer: The following procedures are general guidelines for the safe handling and disposal of reactive cyanamide and cyanide-containing compounds. A specific Safety Data Sheet (SDS) for Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI) (CAS Number: 102739-39-9) was not available at the time of writing. Therefore, these recommendations are based on the properties of similar hazardous materials. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific disposal instructions and to ensure compliance with all local, state, and federal regulations. Do not proceed with disposal without direct guidance from a qualified safety professional.
This guide provides essential safety and logistical information to support the development of internal operational and disposal plans for Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI).
Immediate Safety and Handling Precautions
Before handling Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI), it is crucial to review all available safety information and to have a clear, pre-approved disposal plan.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Double-gloving with compatible chemical-resistant gloves (e.g., nitrile) is recommended.
-
Body Protection: A lab coat, long pants, and closed-toe shoes are required.
-
Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood.
Engineering Controls:
-
All work with this compound must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Step-by-Step Disposal Procedure
The disposal of Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI) must be managed as a hazardous waste stream.
-
Waste Segregation:
-
Solid and liquid waste containing this compound must be collected separately.
-
Do not mix this waste with other chemical waste streams.
-
Keep cyanide-containing waste separate from acidic materials to prevent the generation of highly toxic hydrogen cyanide gas.
-
-
Waste Container Labeling:
-
Use only approved hazardous waste containers provided by your institution's EHS department.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI)," the CAS number "102739-39-9," and the appropriate hazard pictograms (e.g., toxic, irritant).
-
-
Collection of Solid Waste:
-
This includes contaminated personal protective equipment (gloves, etc.), absorbent materials from spill cleanup, and any weighing papers or other disposables that have come into contact with the chemical.
-
Carefully place all solid waste into the designated, labeled solid hazardous waste container.
-
-
Collection of Liquid Waste:
-
Collect all liquid waste, including reaction residues and solvent rinses, in a designated, labeled liquid hazardous waste container.
-
Do not overfill the container; leave adequate headspace.
-
-
Decontamination of Glassware and Equipment:
-
Rinse all contaminated glassware and equipment three times with a suitable solvent.
-
Collect the initial rinses as hazardous liquid waste.
-
Subsequent cleaning can be done with soap and water.
-
-
Storage of Waste:
-
Store all hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the containers are tightly sealed and stored in a cool, dry place away from incompatible materials.
-
-
Waste Pickup:
-
Arrange for the pickup of the hazardous waste through your institution's EHS department. Follow their specific procedures for requesting a waste pickup.
-
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the chemical fume hood is operating.
-
Report: Notify your supervisor and your institution's EHS department immediately.
-
Cleanup: Only personnel trained in hazardous material cleanup should address the spill, wearing appropriate PPE.
-
For small spills, use an absorbent material to contain the substance.
-
Place all contaminated materials into a sealed, labeled hazardous waste container.
-
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Quantitative Data for Cyanamide (CAS 420-04-2)
The following table contains data for the general compound "Cyanamide" and should be used for reference only, as the properties of Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI) may differ.
| Property | Value |
| CAS Number | 420-04-2 |
| Molecular Formula | CH₂N₂ |
| Flash Point | 141 °C (286 °F) |
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI).
Caption: Disposal Workflow Diagram
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
